3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMFWYJFRHAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145517 | |
| Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028-40-6 | |
| Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1028-40-6 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-CHLORO-PHENYL)-2-THIOXO-2,3-DIHYDRO-1H-QUINAZOLIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 3-(4-CHLOROPHENYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRY67KP65Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Quinazolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinazolinone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making quinazolinone derivatives promising candidates for the development of novel therapeutic agents.[1][2][3][4] This technical guide provides an in-depth overview of the biological activities of quinazolinone derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activity
Quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), tubulin, and components of the PI3K/Akt signaling pathway.[2][7]
Quantitative Anticancer Activity Data
The anticancer efficacy of quinazolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected quinazolinone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6n (a quinazoline-pyrimidine hybrid) | A549 (Lung) | 5.9 ± 1.7 | [5] |
| SW-480 (Colorectal) | 2.3 ± 0.91 | [5] | |
| MCF-7 (Breast) | 5.65 ± 2.33 | [5] | |
| Compound IIIa | A549 (Lung) | 18.29 ± 0.45 | [8] |
| Erlotinib (Reference) | A549 (Lung) | 24.50 ± 0.52 | [8] |
| A series of 2-thioxo-3-substituted quinazolin-4-one/chalcone analogues | Various | - | [9] |
| A series of quinazoline derivatives containing piperazine moieties | A549, HepG2, K562, PC-3 | <10 | [6] |
| Fluoro-quinazolinone derivative G | MCF-7 (Breast) | 0.44 ± 0.01 | [10] |
| Erlotinib (Reference) | MCF-7 (Breast) | 1.14 ± 0.04 | [10] |
| Fluoro-quinazolinone derivative E | MDA-MBA-231 (Breast) | 0.43 ± 0.02 | [10] |
| Erlotinib (Reference) | MDA-MBA-231 (Breast) | 2.55 ± 0.19 | [10] |
| Compound 6d (a quinazolinone derivative) | NCI-H460 (Lung) | GI50 = 0.789 | [11] |
| Compound 6d (EGFR inhibition) | - | IC50 = 0.069 ± 0.004 | [11] |
| Erlotinib (Reference, EGFR inhibition) | - | IC50 = 0.045 ± 0.003 | [11] |
| Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK | IC50 = 1.37 nM | [12] |
| Compound 6d | MCF-7 (Breast) | 1.58 | [13] |
| Compound 6d (EGFR inhibition) | - | 0.77 | [13] |
Signaling Pathways in Anticancer Activity
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[14][15][16] Many quinazolinone derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades.[11][12][13]
Caption: EGFR signaling pathway inhibition by quinazolinone derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[17][18] Some quinazolinone derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][19]
Caption: Inhibition of tubulin polymerization by quinazolinone derivatives.
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[1][11][20][21][22] Dysregulation of this pathway is common in many cancers. Certain quinazolinone derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and its inhibition by quinazolinones.
Antimicrobial Activity
Quinazolinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[23][24][25] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Activity Data
The antimicrobial activity of quinazolinone derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values of some quinazolinone derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinazolinone 27 | S. aureus (including resistant strains) | ≤0.5 | [26] |
| Quinazolinone 15 | S. aureus ATCC 29213 | 0.03 | [26] |
| Quinazolinone 16 | S. aureus ATCC 29213 | 0.003 | [26] |
| Pyrrolidine derivative 16 | S. aureus | 0.5 (mg/mL) | [23] |
| Pyrrolidine derivative 20 | B. subtilis | 0.5 (mg/mL) | [23] |
| Morpholine analogue 29 | B. subtilis | 0.5 (mg/mL) | [23] |
| Pyrrolidine derivative 19 | P. aeruginosa | 0.15 (mg/mL) | [23] |
| Fused 4-(3H)quinazolinone II | S. aureus | 1.56 | [25] |
| S. typhimurium | 3.125 | [25] | |
| Fused 4-(3H)quinazolinone IVe | B. cereus | 1.56 | [25] |
| Ciprofloxacin (Reference) | E. coli | 1.56 | [25] |
| S. typhimurium | 0.39 | [25] | |
| L. monocytogenes | 1.56 | [25] | |
| S. aureus | 1.56 | [25] | |
| P. aeruginosa | 0.78 | [25] | |
| B. cereus | 0.39 | [25] |
Anti-inflammatory Activity
Several quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[4][27][28][29] Their mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and cytokines.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of quinazolinone derivatives is frequently evaluated using the carrageenan-induced paw edema model in rodents, where the percentage inhibition of edema is measured.
| Compound/Derivative | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 2,3,6-trisubstituted quinazolinones 32-36 | - | 10.28 - 53.33 | [27] |
| 3-naphtalene-substituted quinazolinone 40 | 50 | 19.69 - 59.61 | [27] |
| 6-bromo-substituted-quinazolinone | 50 | Most potent in series | [27] |
| Phenylbutazone (Reference) | - | 38.9 | [27] |
| Compound 9 (2'-(p-chlorobenzylideneamino)phenyl substituted) | 50 | 20.4 | [4] |
| Azetidinones 11-16 | 50 | 24.6 - 27.3 | [4] |
| Thiazolidinones 17-22 | 50 | 22.9 - 32.5 | [4] |
| Compound 21 (thiazolidinone derivative) | 50 | 32.5 | [4] |
| Compound QA-2 (2,4-dinitro substitution) | - | 82.75 (after 4 hours) | [28] |
| Compound QA-6 (2-methyl substitution) | - | 81.03 (after 4 hours) | [28] |
| Pyrazolo[1,5-a]quinazoline 13i | - | IC50 < 50 | [30] |
| Pyrazolo[1,5-a]quinazoline 16 | - | IC50 < 50 | [30] |
Anticonvulsant Activity
Quinazolinone derivatives have shown promise as anticonvulsant agents, with some compounds exhibiting significant protection against experimentally induced seizures.[9][12][31][32] Their mechanism of action is often linked to the modulation of GABAergic neurotransmission.
Quantitative Anticonvulsant Activity Data
The anticonvulsant potential of quinazolinone derivatives is typically assessed by determining their median effective dose (ED50) in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.
| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |
| Quinazolinone analogue III | PTZ | 73.1 | [9] |
| Quinazolinone analogue IV | PTZ | 11.79 | [9] |
| Compound 5f | MES | 28.90 | [31] |
| Compound 5b | MES | 47.38 | [31] |
| Compound 5c | MES | 56.40 | [31] |
| Compound 5b | scPTZ/MES | 152 | [12] |
| Compound 5c | scPTZ/MES | 165 | [12] |
| Compound 5d | scPTZ/MES | 140 | [12] |
| Methaqualone (Reference) | scPTZ/MES | 200 | [12] |
| Valproate (Reference) | scPTZ/MES | 300 | [12] |
| Compound 12 | PTZ | - | [33] |
| Compound 38 | PTZ | - | [33] |
| Compound 5f | MES | 22.0 | [32] |
GABAergic Signaling Pathway
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system.[13][34][35][36][37] The anticonvulsant activity of many quinazolinone derivatives is attributed to their ability to modulate the function of GABAA receptors, enhancing GABAergic inhibition.
Caption: Modulation of GABAergic signaling by quinazolinone derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the quinazolinone derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
Detailed Protocol:
-
Animal Preparation: Use adult rats or mice, fasted overnight before the experiment.
-
Compound Administration: Administer the quinazolinone derivative orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of the animal.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity
The MES test is a preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Detailed Protocol:
-
Animal Preparation: Use adult mice or rats.
-
Compound Administration: Administer the quinazolinone derivative intraperitoneally or orally.
-
Induction of Seizure: At the time of peak effect of the compound, deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED50 is calculated as the dose that protects 50% of the animals from the seizure.
Conclusion
Quinazolinone derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents has been demonstrated through extensive in vitro and in vivo studies. The diverse mechanisms of action, including the inhibition of key signaling pathways such as EGFR and PI3K/Akt, the disruption of tubulin polymerization, and the modulation of GABAergic neurotransmission, underscore the therapeutic potential of this scaffold. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance quinazolinone-based therapeutics from the laboratory to the clinic. Further research into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective drugs for a variety of diseases.
References
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- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
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- 19. Tubulin depolymerization may be an ancient biological motor - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 31. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Structural Dance: Unraveling the Structure-Activity Relationship of 3-Aryl-2-Mercapto-Quinazolin-4-ones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, the 3-aryl-2-mercapto-quinazolin-4-one core has emerged as a particularly promising template for the design of novel therapeutic agents. This technical guide delves into the intricate structure-activity relationships (SAR) of this class of compounds, offering a comprehensive overview of how modifications to their chemical architecture influence their biological effects. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to provide a valuable resource for professionals engaged in drug discovery and development.
Core Structure and Points of Modification
The fundamental structure of 3-aryl-2-mercapto-quinazolin-4-one consists of a fused heterocyclic system with an aryl group at the N-3 position and a mercapto group at the C-2 position. The biological activity of these molecules can be finely tuned by introducing various substituents at three key positions: the quinazolinone ring (Ring A), the 3-aryl ring (Ring B), and the 2-mercapto group (R1).
Structure-Activity Relationship Insights
The biological activities of 3-aryl-2-mercapto-quinazolin-4-ones are diverse, encompassing anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The following sections summarize the key SAR findings for each of these activities.
Anticancer Activity
The anticancer potential of 3-aryl-2-mercapto-quinazolin-4-one derivatives is significantly influenced by the nature and position of substituents on both the quinazolinone and the 3-aryl rings.
Substituents on the Quinazolinone Ring (Ring A):
-
Halogenation, particularly at the 6-position with bromine or chlorine, has been shown to modulate cytotoxic activity.
-
The presence of a methyl group at the 7-position has been associated with potent activity against certain cancer cell lines.[1]
Substituents on the 3-Aryl Ring (Ring B):
-
The substitution pattern on the 3-aryl ring is a critical determinant of anticancer efficacy.
-
Electron-donating groups, such as methoxy, and electron-withdrawing groups, such as halogens, at various positions on the phenyl ring have been explored, leading to compounds with varying degrees of cytotoxicity.[2] For instance, compounds with a p-chlorophenyl or a p-tolyl group at the N-3 position have demonstrated notable activity.
Modifications at the 2-Mercapto Group (R1):
-
Alkylation or arylation of the thiol group can significantly impact cytotoxicity. S-alkylation with various substituted benzyl groups has yielded compounds with potent anticancer effects.[2]
Table 1: Anticancer Activity of 3-Aryl-2-Mercapto-Quinazolin-4-one Derivatives
| Compound ID | Ring A Substituent | Ring B Substituent | R1 (at 2-mercapto) | Cell Line | IC50 (µM) |
| 4a | H | Phenyl | H | SW620 | 4.24 |
| 4c | 7-CH3 | Phenyl | H | SW620 | 3.61 |
| 4a | H | Phenyl | H | MDA-MB-231 | 2.93 |
| 4c | 7-CH3 | Phenyl | H | MDA-MB-231 | 3.34 |
| 3a | H | Phenyl | H | LoVo | 294.32 |
| 3f | 6-Br | 4-Trifluoromethylphenyl | H | LoVo | 383.50 |
| 3a | H | Phenyl | H | HCT-116 | 298.05 |
| 3f | 6-Br | 4-Trifluoromethylphenyl | H | HCT-116 | 323.59 |
Data synthesized from multiple sources.[1][2]
Anticonvulsant Activity
The quinazolin-4-one scaffold is a well-established pharmacophore for anticonvulsant agents, with methaqualone being a notable historical example.[3][4] SAR studies have revealed key structural requirements for this activity.
Substituents at the N-3 Position:
-
The nature of the substituent at the N-3 position plays a crucial role. Small alkyl or allyl groups are often favored over larger aromatic groups for enhanced anticonvulsant potency.[5]
-
For instance, compounds with an allyl radical at the N-3 position have generally shown higher activity compared to those with a benzyl group.[5]
Substituents at the C-2 Position:
-
The substituent at the C-2 position is also critical for pharmacokinetics and anticonvulsant strength.[5]
-
Electron-donating groups on a phenyl ring at the C-2 position, in combination with an allyl group at N-3, have been found to be beneficial for activity.[5]
Table 2: Anticonvulsant Activity of Quinazolin-4-one Derivatives
| Compound Series | N-3 Substituent | C-2 Substituent Type | General Activity Trend |
| "a" series | Allyl | EDG on Aryl | Higher Activity |
| "b" series | Benzyl | EDG on Aryl | Lower Activity |
EDG: Electron-Donating Group. Data based on comparative analysis.[5]
Anti-inflammatory Activity
Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[6]
Substituents on the Quinazolinone Ring (Ring A):
-
The presence of a bromine atom at the 6-position has been associated with enhanced anti-inflammatory activity.[7]
Substituents on the 3-Aryl Ring (Ring B):
-
A p-chlorophenyl group at the N-3 position has been shown to be more effective for anti-inflammatory activity compared to an unsubstituted phenyl group.[7]
Modifications at the 2-Position:
-
The introduction of various heterocyclic moieties at the C-2 position has been a successful strategy to enhance anti-inflammatory potential.[7][8][9]
Table 3: Anti-inflammatory Activity of Quinazolin-4-one Derivatives
| Compound ID | Ring A Substituent | Ring B Substituent | % Inhibition of Edema (50 mg/kg) |
| 9 | 6-Br | 2'-(p-chlorobenzylideneamino)phenyl | 20.4 |
| 21 | 6-Br | 2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl | 32.5 |
Data represents a selection of compounds from a larger study.[7]
Antimicrobial Activity
The 3-aryl-2-mercapto-quinazolin-4-one scaffold has also served as a basis for the development of antimicrobial agents.
Modifications at the 2-Mercapto Group:
-
Condensation of the 2-mercapto group with substituted aroyl chlorides to form thioesters has yielded compounds with activity against both Gram-positive and Gram-negative bacteria.[10]
-
The introduction of thiazolidinone or thiazole moieties at the 2-position has also been explored to generate compounds with antimicrobial properties.[11]
Experimental Protocols
The synthesis of 3-aryl-2-mercapto-quinazolin-4-ones and their derivatives typically involves a multi-step process. The following is a generalized protocol synthesized from various reported methods.
General Synthesis of 3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones:
-
Step 1: Synthesis of the Quinazolinone Core
-
A mixture of an appropriately substituted anthranilic acid (1 equivalent) and a substituted phenyl isothiocyanate (1.1 equivalents) is refluxed in a solvent such as glacial acetic acid for 8-12 hours.[2]
-
The reaction mixture is then cooled, and the precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol or water), and dried.
-
Recrystallization from a solvent like ethanol or acetic acid affords the purified 3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.
-
General Procedure for S-Alkylation of 3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones:
-
Step 2: S-Alkylation
-
To a solution of the 3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (1 equivalent) in a polar aprotic solvent such as dry acetone or DMF, an anhydrous base like potassium carbonate (K2CO3) (1.5 equivalents) is added.
-
The mixture is stirred at room temperature for 30-60 minutes.
-
The desired alkylating agent (e.g., a substituted benzyl halide) (1.1 equivalents) is then added, and the reaction mixture is refluxed for 4-8 hours.[2]
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is treated with cold water, and the resulting solid is filtered, washed thoroughly with water, and dried.
-
Purification is typically achieved by recrystallization from an appropriate solvent.
-
Characterization: The synthesized compounds are characterized using standard spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O, C=S, and N-H.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study for 3-aryl-2-mercapto-quinazolin-4-ones can be systematically represented. The following diagram illustrates a typical workflow from initial synthesis to the identification of lead compounds.
Caption: A typical workflow for a structure-activity relationship study of 3-aryl-2-mercapto-quinazolin-4-ones.
Conclusion
The 3-aryl-2-mercapto-quinazolin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The extensive research into their structure-activity relationships has provided valuable insights into the key structural features required for various biological activities. This guide has synthesized and presented this information in a structured format to aid researchers in the rational design of more potent and selective quinazolinone-based drugs. The tabulated data, generalized experimental protocols, and the visual representation of the SAR workflow are intended to serve as a practical resource for the drug development community, facilitating the journey from chemical synthesis to the identification of promising lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3-aryl-2-substituted-4(3H)-quinazolines as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 2-Mercapto-3H-quinazolin-4-ones: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Within this class, 2-mercapto-3H-quinazolin-4-one holds particular interest due to its synthetic versatility and therapeutic potential. A critical aspect of its chemistry, which dictates its reactivity and biological interactions, is the phenomenon of tautomerism. This guide provides an in-depth exploration of the thiol-thione tautomerism in 2-mercapto-3H-quinazolin-4-ones, presenting spectroscopic evidence, quantitative data, and detailed experimental protocols to elucidate the predominant tautomeric form.
Introduction: The Thiol-Thione Tautomeric Equilibrium
2-Mercapto-3H-quinazolin-4-one can theoretically exist in two tautomeric forms: the thiol form (2-mercapto-3H-quinazolin-4-one) and the thione form (2-thioxo-2,3-dihydroquinazolin-4(1H)-one). This equilibrium involves the migration of a proton between the sulfur and nitrogen atoms at positions 2 and 1, respectively. Understanding the position of this equilibrium is paramount for predicting the molecule's physicochemical properties, such as its hydrogen bonding capacity, acidity, and electronic distribution, which in turn govern its biological activity.
Figure 1: Thiol-Thione Tautomeric Equilibrium in 2-Mercapto-3H-quinazolin-4-one.
Spectroscopic Evidence for the Predominant Thione Form
Overwhelming evidence from various analytical techniques indicates that 2-mercapto-3H-quinazolin-4-one and its derivatives predominantly exist in the thione tautomeric form in both the solid state and in solution.
X-Ray Crystallography
Single-crystal X-ray diffraction studies on derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one consistently reveal a molecular geometry corresponding to the thione form in the solid state.[1][2][3] Key crystallographic features include a C=S double bond length and the presence of a hydrogen atom on the nitrogen at position 1 (N1). The C=S bond length is typically around 1.67-1.68 Å, which is in good agreement with a double bond, while the C=O bond length is approximately 1.21-1.23 Å.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution, particularly in solvents like DMSO-d6, provides compelling evidence for the thione tautomer.
-
¹H NMR: The spectra of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives consistently show a broad singlet corresponding to the N1-H proton, typically in the range of δ 10.8-13.24 ppm.[1][4] Conversely, a signal for an S-H proton, which would be expected for the thiol form, is characteristically absent.
-
¹³C NMR: The chemical shift of the carbon at position 2 (C2) is highly indicative of its bonding. In the thione form, this carbon is part of a thiocarbonyl group (C=S), and its resonance appears significantly downfield, typically in the range of δ 174-177 ppm.[4][5] This is a key piece of quantitative data confirming the thione structure.
Infrared (IR) Spectroscopy
IR spectroscopy further corroborates the predominance of the thione form. The spectra of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives display characteristic absorption bands that align with the thione structure.[2][5]
-
A broad absorption band in the region of 3155-3265 cm⁻¹ is attributed to the N-H stretching vibration.[1][4]
-
A sharp, strong absorption band around 1650-1707 cm⁻¹ corresponds to the C=O stretching vibration of the quinazolinone ring.[1][2]
-
A characteristic band for the C=S stretching vibration is observed in the range of 1205-1250 cm⁻¹.[1][5]
-
Notably, the absence of a distinct S-H stretching band (which typically appears around 2550-2600 cm⁻¹) further rules out a significant population of the thiol tautomer.
Quantitative Data
| Spectroscopic Technique | Functional Group | Characteristic Signal/Peak | Observed Range | Reference(s) |
| ¹H NMR | N1-H (Thione) | Chemical Shift (δ) | 10.8 - 13.24 ppm | [1][4] |
| S-H (Thiol) | Chemical Shift (δ) | Not Observed | ||
| ¹³C NMR | C2=S (Thione) | Chemical Shift (δ) | 174 - 177 ppm | [4][5] |
| IR Spectroscopy | N-H Stretch (Thione) | Wavenumber (cm⁻¹) | 3155 - 3265 cm⁻¹ | [1][4] |
| C=O Stretch | Wavenumber (cm⁻¹) | 1650 - 1707 cm⁻¹ | [1][2] | |
| C=S Stretch (Thione) | Wavenumber (cm⁻¹) | 1205 - 1250 cm⁻¹ | [1][5] | |
| S-H Stretch (Thiol) | Wavenumber (cm⁻¹) | Not Observed |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of 2-mercapto-3H-quinazolin-4-ones to study their tautomeric behavior.
Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one
A common and effective method for the synthesis of the title compound and its derivatives involves the cyclization of a thiourea precursor.
Materials:
-
Anthranilic acid or its derivatives
-
An isothiocyanate (e.g., phenyl isothiocyanate for a 3-phenyl derivative) or carbon disulfide
-
A suitable solvent (e.g., ethanol, dimethylformamide (DMF))
-
Base (e.g., potassium carbonate, sodium hydroxide) (optional, depending on the specific procedure)
Procedure (General):
-
A mixture of anthranilic acid (1 equivalent) and the corresponding isothiocyanate (1 equivalent) is refluxed in a suitable solvent such as ethanol for several hours.
-
Alternatively, for the parent compound, anthranilic acid can be reacted with carbon disulfide in the presence of a base.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization from a suitable solvent like ethanol or DMF to yield the pure 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative.[6][7]
Spectroscopic Analysis of Tautomerism
Figure 2: General Experimental Workflow for Tautomeric Analysis.
4.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Pay close attention to the downfield region (δ 10-14 ppm) to observe the N-H proton.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. The region of δ 170-180 ppm is of particular interest for observing the C=S carbon signal.
4.2.2. FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic stretching frequencies for N-H, C=O, and C=S bonds and note the absence of an S-H stretching band.
4.2.3. X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a solution in a suitable solvent like DMF or ethanol.
-
Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer. Solve and refine the crystal structure to determine the precise atomic positions and bond lengths.
Conclusion
The tautomeric state of 2-mercapto-3H-quinazolin-4-ones has been unequivocally established through extensive spectroscopic and crystallographic studies. The collective evidence from X-ray diffraction, NMR (¹H and ¹³C), and IR spectroscopy demonstrates that these compounds predominantly exist in the thione form (2-thioxo-2,3-dihydroquinazolin-4(1H)-one) in both solid and solution phases. This fundamental understanding of their structure is crucial for the rational design and development of new quinazolinone-based therapeutic agents, as the thione tautomer presents a distinct set of physicochemical properties that govern its interactions with biological targets. Researchers and drug development professionals should, therefore, consider the thione form as the primary, and likely exclusive, tautomer in their future investigations and molecular modeling studies.
References
- 1. Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one [mdpi.com]
- 2. Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
The Discovery and Synthesis of Novel Quinazolinone Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold, a fused heterocycle of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the discovery and synthesis of novel quinazolinone compounds, with a focus on their therapeutic potential, particularly in oncology and infectious diseases. This document details key synthetic methodologies, presents quantitative biological data, and illustrates the intricate signaling pathways modulated by this versatile class of molecules.
I. Synthetic Methodologies for Quinazolinone Scaffolds
The synthesis of the quinazolinone core can be achieved through a variety of classical and modern organic chemistry techniques. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Approaches
One of the most established methods for the synthesis of 4(3H)-quinazolinones is the Niementowski Reaction . This reaction, first described in 1895, involves the condensation of anthranilic acid with an amide at elevated temperatures.[1] While historically significant, this method can sometimes result in low to moderate yields.[2]
A widely employed alternative involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride to form a 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with various amines to yield the desired 4(3H)-quinazolinone derivatives.[3]
Experimental Protocol: Synthesis of 2,3-disubstituted-4(3H)quinazolinones [4]
-
N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acyl chloride (e.g., butyryl chloride) to form the corresponding N-acyl anthranilic acid.
-
Cyclization to Benzoxazinone: The resulting N-acyl anthranilic acid is treated with acetic anhydride to yield the 2-substituted-1,3-benzoxazin-4-one.
-
Formation of Quinazolinone: The benzoxazinone is subsequently refluxed with a primary amine (e.g., aniline or benzylamine) to afford the 2,3-disubstituted-4(3H)-quinazolinone.
-
Further Functionalization (Optional): The synthesized quinazolinone can be further modified. For instance, bromination followed by reaction with phenylhydrazine can introduce additional functional groups.[4]
Modern Synthetic Strategies
To improve reaction efficiency, yield, and environmental footprint, modern synthetic methods have been increasingly adopted for quinazolinone synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times and often improving product yields compared to conventional heating methods.[5][6][7][8][9] One-pot microwave-assisted synthesis of 3-substituted quinazolin-4(3H)-ones can be achieved by reacting anthranilic acid, trimethyl orthoformate, and a desired amine in ethanol at 120 °C for 30 minutes.[2]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 3-substituted quinazolin-4(3H)-ones [2]
-
Reactant Mixture: In a suitable reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 120 °C for 30 minutes.
-
Work-up: After completion, pour the reaction mixture over crushed ice to precipitate the product.
Metal-Catalyst Free Synthesis: An environmentally friendly approach involves the oxidative olefin bond cleavage of 2-aminobenzamides and styrenes using DMSO as the solvent and p-TsOH as an additive, avoiding the need for a metal catalyst.[10]
II. Biological Activities and Quantitative Data
Quinazolinone derivatives exhibit a wide array of biological activities, with extensive research focused on their potential as anticancer and antimicrobial agents. The following tables summarize the in vitro activities of selected novel quinazolinone compounds.
Anticancer Activity
The anticancer potential of quinazolinones is a major area of investigation, with many derivatives showing potent activity against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| Compound 18 | MGC-803 (Gastric) | 0.85 | Induces G2/M cell cycle arrest and apoptosis | [7] |
| Compound 6d | NCI-H460 (Lung) | 0.789 (GI50) | EGFR inhibitor, induces G1/S cell cycle arrest | [11] |
| Compound 6d | HS 578T (Breast) | - | Induces apoptosis | [11] |
| Compound 8b | EGFR-TK | 0.00137 (IC50) | EGFR tyrosine kinase inhibitor | [3] |
| Compound G | MCF-7 (Breast) | 0.44 | Antitumor agent | [12] |
| Compound E | MDA-MBA-231 (Breast) | 0.43 | Antitumor agent, Tubulin polymerization inhibitor | [12] |
| Compound 106 | Cdk4 | 0.47 (IC50) | Cdk4 and microtubule polymerization inhibitor | [13] |
| Compound 106 | Microtubule Polymerization | 0.6 (IC50) | Cdk4 and microtubule polymerization inhibitor | [13] |
| LU1501 | SK-BR-3 (Breast) | 10.16 | NF-κB pathway inhibitor | [14] |
| LU1501 | HCC1806 (Breast) | 10.66 | NF-κB pathway inhibitor | [14] |
| Compound 39 | HT29 (Colon), U87 (Glioblastoma), A2780 (Ovarian), H460 (Lung), BE2-C (Neuroblastoma) | < 0.05 | Tubulin polymerization inhibitor | [2] |
| Compound 64 | - | - | Tubulin polymerization inhibitor | [2] |
Antimicrobial Activity
Quinazolinones have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.
| Compound ID | Microorganism | MIC (µM) | Biofilm Inhibition IC50 (µM) | Reference |
| Compound 4d | Various bacteria and fungi | 0.012 | - | [15] |
| Compound 6d | Various bacteria and fungi | 0.012 | - | [15] |
| Compound 19 | Pseudomonas aeruginosa | - | 3.55 | [16] |
| Compound 20 | Pseudomonas aeruginosa | - | 6.86 | [16] |
III. Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinazolinone compounds stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of EGFR Signaling Pathway
A significant number of quinazolinone derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][11][17][18] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[11] Quinazolinone-based EGFR inhibitors typically bind to the ATP-binding site of the tyrosine kinase domain, preventing autophosphorylation and downstream signaling.[19] This inhibition leads to cell cycle arrest, primarily at the G1/S phase, and induction of apoptosis.[11][18]
Caption: EGFR signaling pathway and its inhibition by quinazolinone compounds.
Disruption of Tubulin Polymerization
Another critical anticancer mechanism of certain quinazolinone derivatives is the inhibition of tubulin polymerization.[2][12][20][21] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance. By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[2][20][21]
Caption: Inhibition of tubulin polymerization by quinazolinone derivatives.
Modulation of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a pivotal role in inflammation and cancer.[14][22][23] Some quinazolinone derivatives have been identified as inhibitors of NF-κB activation.[22][23] By blocking this pathway, these compounds can reduce the expression of pro-inflammatory cytokines and anti-apoptotic genes, thereby exerting anti-inflammatory and anticancer effects.
Caption: Inhibition of the NF-κB signaling pathway by quinazolinone compounds.
IV. Experimental Workflows
The discovery and development of novel quinazolinone compounds follow a structured workflow, from initial synthesis to biological evaluation.
References
- 1. acgpubs.org [acgpubs.org]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03702A [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]
- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journal.waocp.org [journal.waocp.org]
- 20. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolinone and its derivatives represent a critical class of heterocyclic compounds that are the focus of extensive research in medicinal chemistry due to their wide spectrum of biological activities.[1][2] This scaffold is present in numerous natural alkaloids and synthetic compounds, exhibiting properties that include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4][5] The functional versatility of the 4(3H)-quinazolinone core allows for extensive structural modifications, making it a privileged scaffold in drug discovery.[6][7] This technical guide provides an in-depth overview of the preliminary screening of a specific derivative, 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. The document details its synthesis, outlines protocols for key biological assays, presents quantitative data in a structured format, and utilizes visualizations to illustrate critical workflows and pathways, serving as a comprehensive resource for professionals in the field.
Synthesis Pathway
The synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of 2-aminobenzoic acid (anthranilic acid) with 4-chlorophenyl isothiocyanate. The reaction is generally heated under reflux in a suitable solvent, such as ethanol, to yield the target compound.
Preliminary Biological Screening
The preliminary screening of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is essential to determine its potential therapeutic applications. The primary focus of initial assays is typically on its antimicrobial and cytotoxic activities, given the known potential of the quinazolinone scaffold.[8][9]
Anticancer Activity
Quinazolinone derivatives are widely investigated for their potential as anticancer agents, with some acting as inhibitors of crucial enzymes like epidermal growth factor receptor (EGFR) kinase.[5][6] The cytotoxic effects of the title compound are typically evaluated against a panel of human cancer cell lines.
Table 1: Illustrative Cytotoxicity Data (IC₅₀ Values)
| Cancer Cell Line | Type | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |
| MCF-7 | Breast Carcinoma | 35.8 | Doxorubicin (1.2) |
| A549 | Lung Carcinoma | 42.1 | Cisplatin (5.7) |
| HepG2 | Hepatocellular Carcinoma | 29.5 | Sorafenib (4.5) |
| PC3 | Prostate Cancer | 51.3 | Docetaxel (0.9) |
Note: The data presented in this table is illustrative and serves as an example of how results from a preliminary screening would be formatted. Specific values for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one would need to be determined experimentally.
Antimicrobial Activity
The quinazolinone nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[10][11] Preliminary screening involves testing the compound against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 2: Illustrative Antimicrobial Screening Data (Minimum Inhibitory Concentration - MIC)
| Microorganism | Type | MIC (µg/mL) | Reference Drug (MIC µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 62.5 | Ciprofloxacin (1.0) |
| Bacillus subtilis | Gram-positive Bacteria | 125 | Ciprofloxacin (0.5) |
| Escherichia coli | Gram-negative Bacteria | >250 | Ciprofloxacin (0.25) |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >250 | Ciprofloxacin (1.0) |
| Candida albicans | Fungus | 125 | Fluconazole (2.0) |
| Aspergillus niger | Fungus | 250 | Fluconazole (8.0) |
Note: The data presented in this table is illustrative and serves as an example of how results from a preliminary screening would be formatted. Specific values for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one would need to be determined experimentally.
Experimental Protocols
Detailed and reproducible protocols are critical for accurate preliminary screening. The following sections describe standard methodologies for assessing anticancer and antimicrobial activity.
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation. It is a standard preliminary assay for anticancer screening.[12]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compound, 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium and added to the wells to achieve a range of final concentrations. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours under the same conditions.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at a suitable temperature for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Mechanism of Action
While the precise mechanism for this specific compound requires further investigation, many quinazolinone-based anticancer agents function by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[5][13] A plausible hypothesis is the inhibition of the EGFR or related tyrosine kinase pathways, leading to the downstream suppression of pro-survival signals and the induction of apoptosis (programmed cell death).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 3-(4-Chlorophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 12. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazolinone scaffolds are a significant class of nitrogen-containing heterocyclic compounds that are of considerable interest in medicinal chemistry and drug development. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antihistaminic properties[1][2][3][4]. The 2-mercapto-quinazolin-4(3H)-one core, in particular, serves as a versatile intermediate for the synthesis of various derivatives. This document provides a detailed protocol for the synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its subsequent derivatization via S-alkylation.
Synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
The primary and most common method for synthesizing the target compound is through the condensation reaction of anthranilic acid with 4-chlorophenyl isothiocyanate[5][6]. The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate, which then undergoes intramolecular cyclization to yield the quinazolinone ring system.
Experimental Protocols
Method A: Conventional Synthesis in Glacial Acetic Acid
This protocol is adapted from a general procedure for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones[7].
-
Reagents and Materials:
-
Anthranilic acid
-
4-Chlorophenyl isothiocyanate
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, suspend anthranilic acid (10 mmol) in glacial acetic acid (30 mL).
-
Add 4-chlorophenyl isothiocyanate (10 mmol) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 8-10 hours[7]. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of crushed ice or cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any residual acetic acid.
-
Dry the crude product and recrystallize from ethanol to obtain the pure 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.
-
Method B: Base-Catalyzed Synthesis in Ethanol
This protocol uses a base catalyst, which can facilitate the reaction under milder conditions[5][6].
-
Reagents and Materials:
-
Anthranilic acid
-
4-Chlorophenyl isothiocyanate
-
Absolute Ethanol
-
Triethylamine (base catalyst)
-
Equipment as listed in Method A
-
-
Procedure:
-
Dissolve anthranilic acid (10 mmol) and 4-chlorophenyl isothiocyanate (10 mmol) in absolute ethanol (40 mL) in a round-bottom flask[6].
-
Add triethylamine (15 mmol) to the mixture[6].
-
Heat the mixture to reflux for 3-4 hours[5][6]. Monitor the reaction progress by TLC.
-
After cooling to room temperature, the resulting precipitate is filtered.
-
Wash the precipitate with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the final product[6].
-
Data Presentation: Synthesis of Parent Compound
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Method A | Glacial Acetic Acid | None | 10 | Good | [7] |
| Method B | Ethanol | Triethylamine | 3-4 | 75 | [5][6] |
| Microwave | Deep Eutectic Solvent | Choline Chloride:Urea | 0.5 - 2 | 13 - 49 | [5] |
| Ultrasound | Deep Eutectic Solvent | Choline Chloride:Urea | 0.5 - 2 | 16 - 76 | [5] |
Note: Yields for microwave and ultrasound methods are for a range of substituted 2-mercaptoquinazolin-4(3H)-ones as reported in the literature[5].
Visualization: Synthesis Workflow
Caption: General synthesis workflow for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its S-alkylated derivatives.
Synthesis of 2-(Alkyl/Aryl-thio) Derivatives
The 2-mercapto group of the parent quinazolinone is nucleophilic and can be readily alkylated or arylated by reacting with various halo-organic reagents to produce a diverse library of derivatives[8]. This S-alkylation is a common strategy to modify the compound's biological activity[1][9].
Experimental Protocol: General S-Alkylation
This protocol is a generalized procedure based on methods for S-alkylation of similar quinazolinone cores[7][9].
-
Reagents and Materials:
-
3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, phenacyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser or magnetic stirrer
-
Heating source (if needed)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (5 mmol) in dry acetone (25 mL)[7].
-
Add anhydrous potassium carbonate (7.5 mmol) to the solution. K₂CO₃ acts as a base to deprotonate the thiol group.
-
Add the desired alkyl/aryl halide (5.5 mmol) to the reaction mixture.
-
Stir the mixture at room temperature or reflux for 6-12 hours, depending on the reactivity of the halide[7][9]. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the potassium carbonate.
-
Evaporate the solvent (acetone) under reduced pressure.
-
The resulting crude solid can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol, chloroform-methanol mixture) to yield the pure S-alkylated derivative[10].
-
Data Presentation: Examples of Synthesized Derivatives
| Derivative Name | Alkylating Agent | Yield (%) | Melting Point (°C) | Reference |
| 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones | Benzyl Bromide | Good | N/A | [7] |
| 2-((2-oxo-phenylethyl) thio)-3-phenylquinazolin-4-(3H)-one | Phenacyl Bromide | Good | N/A | [9] |
| 3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl) propylthio) quinazolin-4(3H)-one (PC5) | 1-(3-chloropropyl)-4-methylpiperazine | N/A | N/A | [1] |
Note: Specific yield and melting point data for the exact 3-(4-chlorophenyl) derivatives are not always available and may vary based on the specific alkylating agent used.
Biological Activity and Potential Mechanism
Derivatives of this class have been investigated for various pharmacological activities. For instance, certain 3-(4-chlorophenyl)-2-(substituted thio) quinazolin-4-(3H)-ones have shown significant H1-antihistaminic activity[1]. They are believed to act as antagonists at the H1 receptor, blocking the action of histamine and thereby preventing allergic responses like bronchospasm[1].
Visualization: Proposed Antihistaminic Action
Caption: Proposed mechanism of H1-antihistaminic action for quinazolinone derivatives.
References
- 1. Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(4-Chlorophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Antimicrobial Activity of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Antimicrobial Activity of a Related Quinazolinone Derivative
Due to the absence of specific published data for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, the following table summarizes the antibacterial activity of a structurally related compound, 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one, as reported in the literature. This data is presented to give an indication of the potential antimicrobial profile of the quinazolinone core bearing a 3-(4-chlorophenyl) substituent. The activity was determined using the agar cup plate method, with ciprofloxacin as the reference standard[1][2].
Table 1: Zone of Inhibition for 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
| Microorganism | Gram Stain | Zone of Inhibition (cm) |
| Proteus vulgaris | Gram-Negative | 1.2 |
| Bacillus subtilis | Gram-Positive | 1.0 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro antimicrobial activity of quinazolinone derivatives, adapted from established protocols in the literature[3].
Micro-broth Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC)
This method is a colorimetric assay used to determine the minimum concentration of a compound that inhibits microbial growth.
Materials:
-
Test compound (3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with microbial suspension)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the microbial strains overnight in their respective broths.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of test concentrations (e.g., 512, 256, 128, 64, 32 µg/mL)[3].
-
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of the appropriate broth to all wells.
-
Add 100 µL of the diluted test compound to the first well of a row and perform serial dilutions across the plate.
-
Add 10 µL of the microbial inoculum to each well, except for the sterility control wells.
-
Include positive and negative control wells on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue reagent to each well[3].
-
Incubate for an additional 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue (from blue to pink).
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine if the compound is microbicidal (kills the microbe) or microbistatic (inhibits growth).
Protocol:
-
Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Logical Relationship of Quinazolinone Structure to Antimicrobial Activity
Caption: Structure-activity relationship concept for the test compound.
References
- 1. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential anticancer activity, and methodologies for evaluating 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. The information is intended to guide researchers in the exploration of this compound as a potential therapeutic agent.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The quinazolinone scaffold is a key feature in several approved anticancer drugs that primarily act as kinase inhibitors. The specific compound, 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, belongs to the 2-mercapto-quinazolinone subclass and is an area of active investigation for its potential as a novel anticancer agent. This document outlines the synthetic route, summarizes available (surrogate) quantitative data on its anticancer effects, and provides detailed experimental protocols for its synthesis and biological evaluation.
Data Presentation
While specific anticancer activity data for 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is not extensively available in the public domain, the following table summarizes the cytotoxic activities of structurally related 2-mercapto-quinazolinone derivatives against various cancer cell lines. This data provides a rationale for investigating the anticancer potential of the title compound.
Table 1: Cytotoxic Activity of Representative 2-Mercapto-Quinazolinone Derivatives
| Compound Reference | Cancer Cell Line | IC50 (µM) | Citation |
| Compound 7 (N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide) | Subpanel of tumour cells | 17.90 (Mean GI50) | [1] |
| Compound 19 (N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide) | Subpanel of tumour cells | 6.33 (Mean GI50) | [1] |
| Methyl-substituted derivative 4a | SW620 (Colon) | 4.24 ± 1.16 | [2] |
| MDA-MB-231 (Breast) | 2.93 ± 0.68 | [2] | |
| Methyl-substituted derivative 4c | SW620 (Colon) | 3.61 ± 0.32 | [2] |
| MDA-MB-231 (Breast) | 3.34 ± 0.32 | [2] |
Experimental Protocols
Synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
This protocol describes the synthesis of the title compound from anthranilic acid and 4-chlorophenyl isothiocyanate.
Workflow Diagram:
Caption: Synthesis workflow for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.
Materials:
-
Anthranilic acid
-
4-Chlorophenyl isothiocyanate
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in absolute ethanol.
-
Addition of Isothiocyanate: To the stirred solution, add 4-chlorophenyl isothiocyanate (1 equivalent) portion-wise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
Cyclization: After the initial reaction is complete, cool the mixture and add concentrated hydrochloric acid (catalytic amount). Resume reflux for an additional 2-4 hours to facilitate cyclization.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Neutralization and Filtration: Pour the cooled mixture into ice-cold water. Neutralize any excess acid by slowly adding a 5% sodium bicarbonate solution until effervescence ceases. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) with the addition of a small amount of activated charcoal to decolorize, if necessary.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one using flow cytometry.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Potential Mechanism of Action: Signaling Pathways
Quinazolinone derivatives are known to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. While the specific mechanism of 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is yet to be fully elucidated, plausible targets include the EGFR and PI3K/Akt pathways.
EGFR Signaling Pathway Inhibition:
Caption: Potential inhibition of the EGFR signaling pathway.
PI3K/Akt Signaling Pathway Inhibition:
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
The disruption of these pathways can lead to the induction of apoptosis (programmed cell death), a common mechanism for anticancer agents.
Apoptosis Induction Pathway:
Caption: Induction of apoptosis via signaling pathway inhibition.
Conclusion
3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one represents a promising scaffold for the development of novel anticancer agents. The provided protocols offer a starting point for the synthesis and comprehensive in vitro evaluation of this compound. Further studies are warranted to determine its specific molecular targets, elucidate its precise mechanism of action, and assess its efficacy in in vivo models. The exploration of structure-activity relationships by synthesizing and testing analogs will also be crucial in optimizing its anticancer potential. be crucial in optimizing its anticancer potential.
References
- 1. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxic Effects of Quinazolinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazolinone derivatives are a prominent class of heterocyclic compounds recognized for their broad pharmacological activities, including potent anticancer effects.[1][2] These compounds often exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/AKT pathway.[1][3][4] Accurate evaluation of the cytotoxic potential of novel quinazolinone derivatives is a cornerstone of the drug discovery and development pipeline. These application notes provide detailed protocols for essential in vitro assays to characterize the cytotoxic and apoptotic effects of these compounds.
Data Presentation
The cytotoxic activity of quinazolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell viability. Summarizing this data in a structured format is crucial for comparative analysis.
Table 1: In Vitro Cytotoxic Activity (IC50, µM) of Quinazolinone Derivatives against Various Cancer Cell Lines.
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | HepG2 (Liver Cancer) |
| Quinazolinone-A | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 25.1 ± 2.9 |
| Quinazolinone-B | 5.8 ± 0.7 | 9.1 ± 1.2 | 7.5 ± 0.9 | 11.3 ± 1.4 |
| Quinazolinone-C | 2.1 ± 0.3 | 4.6 ± 0.5 | 3.2 ± 0.4 | 5.9 ± 0.8 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction and Cell Cycle Arrest by Quinazolinone-C (10 µM) in HCT-116 Cells.
| Treatment | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 4.2 ± 0.5 | 55.1 ± 3.2 | 25.8 ± 2.1 | 19.1 ± 1.9 |
| Quinazolinone-C | 35.7 ± 2.9 | 20.3 ± 1.8 | 15.2 ± 1.5 | 64.5 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
Materials:
-
Quinazolinone derivatives
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)[1][5]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Quinazolinone derivatives
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of quinazolinone derivatives (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Quinazolinone derivatives can induce cell cycle arrest at specific checkpoints.[3][8] Propidium Iodide (PI) is used to stain the cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Materials:
-
Quinazolinone derivatives
-
Cancer cell lines
-
6-well plates
-
Cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinazolinone derivative at a specific concentration for 24 hours.
-
Cell Harvesting and Fixation: Collect the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
Visualizations
Caption: Experimental workflow for evaluating cytotoxic effects.
Caption: Quinazolinone-induced apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibacterial Studies of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial potential of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial properties.[1][2] This document outlines the available data on its antibacterial efficacy, details experimental protocols for its evaluation, and illustrates its potential mechanism of action.
Introduction
Quinazolin-4(3H)-one derivatives are a promising class of compounds being investigated for their therapeutic potential against various pathogens.[2] The core structure allows for diverse chemical modifications, leading to a wide range of pharmacological activities. The subject of these notes, 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, incorporates a halogenated phenyl ring at the 3-position and a mercapto group at the 2-position, features that can influence its biological activity. Studies on related compounds suggest that the nature of substituents on the quinazolinone nucleus plays a crucial role in their antibacterial effects.[1]
Data Presentation
While specific antibacterial data for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is not extensively available in the reviewed literature, data for a closely related and more complex derivative, 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one , provides valuable insight into the potential of the 3-(4-chlorophenyl) quinazolinone scaffold. The following tables summarize the reported zone of inhibition data for this analog against Gram-positive and Gram-negative bacteria. Ciprofloxacin was used as a standard reference drug.[3]
Table 1: Zone of Inhibition Data for a 3-(4-chlorophenyl) quinazolinone derivative [3]
| Compound | Test Organism | Zone of Inhibition (cm) |
| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris | 1.2 |
| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Bacillus subtilis | 1.0 |
| Ciprofloxacin (Standard) | Proteus vulgaris | 2.4 |
| Ciprofloxacin (Standard) | Bacillus subtilis | 2.2 |
Experimental Protocols
Detailed methodologies for two standard antibacterial assays are provided below. These protocols can be adapted for the evaluation of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.
Agar Well Diffusion Assay for Zone of Inhibition
This method is used to qualitatively assess the antibacterial activity of a compound.[4]
Materials:
-
Nutrient Agar plates
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Sterile swabs
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compound solution (in a suitable solvent like DMSO)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (solvent used for the test compound)
-
Incubator
Protocol:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of a Nutrient Agar plate to create a lawn.
-
Allow the plate to dry for about 5-10 minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures
-
Test compound stock solution
-
Positive control (e.g., Ciprofloxacin)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Protocol:
-
Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum and adjust its concentration in MHB to approximately 1 x 10⁶ CFU/mL.
-
Add 100 µL of the bacterial suspension to each well containing the test compound, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL and a final volume of 200 µL.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several studies on quinazolinone derivatives suggest that their antibacterial activity may stem from the inhibition of bacterial DNA gyrase (a type II topoisomerase).[6] This enzyme is crucial for DNA replication, repair, and transcription in bacteria. By inhibiting DNA gyrase, these compounds can disrupt essential cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Experimental Workflow for Antibacterial Screening
The following diagram outlines the general workflow for evaluating the antibacterial properties of a test compound.
Caption: General workflow for antibacterial activity screening.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.vensel.org [pubs.vensel.org]
application of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one in medicinal chemistry
Application Notes and Protocols: 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential medicinal chemistry applications of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, based on the known biological activities of the broader quinazolinone class. Detailed protocols for evaluating these activities are also provided.
Introduction
The quinazolin-4(3H)-one scaffold is a prominent heterocyclic core found in numerous biologically active compounds, both from natural and synthetic origins.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6][7] The specific compound, 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, incorporates key structural features—a substituted phenyl ring at the N-3 position and a mercapto group at the C-2 position—that suggest significant potential for various therapeutic applications. The mercapto group, in particular, serves as a versatile handle for further chemical modification to modulate activity and selectivity. These notes explore its potential as a carbonic anhydrase inhibitor, an anticonvulsant agent, an antimicrobial agent, and an anticancer agent, providing detailed protocols for experimental validation.
Synthesis Pathway
The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved through several established routes. A common method for preparing 3-aryl-2-mercapto-quinazolin-4(3H)-ones involves the cyclocondensation of an appropriate anthranilic acid derivative with an isothiocyanate.
Caption: General synthesis of 3-aryl-2-mercapto-quinazolin-4-ones.
Application Note 1: Carbonic Anhydrase Inhibition
Background: Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes involved in crucial physiological processes.[8] Certain isoforms, such as hCA II, IX, and XII, are validated therapeutic targets for conditions like glaucoma, epilepsy, and cancer.[8][9] The 2-mercapto-quinazolin-4-one scaffold has been identified in potent inhibitors of several hCA isoforms.[9][10]
Potential Application: 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its S-substituted derivatives are promising candidates for development as selective hCA inhibitors.
Quantitative Data for Related Compounds
The following table summarizes the inhibitory activity of representative 2-mercapto-quinazolin-4-one derivatives against key hCA isoforms.
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| 4-[2-(2-Mercapto-4-oxo-4H-quinazolin-3-yl)-ethyl]-benzenesulfonamides | hCA II | 0.62 - 12.4 nM | [9] |
| 4-[2-(2-Mercapto-4-oxo-4H-quinazolin-3-yl)-ethyl]-benzenesulfonamides | hCA XII | 0.54 - 7.11 nM | [9] |
| 4-(2-(2-(Aryl-thio)-4(3H)-quinazolinon-3-yl)ethyl)benzenesulfonamides | hCA IX | 8.0 - 40.7 nM | [8] |
| 4-(2-(2-(Aryl-thio)-4(3H)-quinazolinon-3-yl)ethyl)benzenesulfonamides | hCA XII | 10.8 - 13.0 nM | [8] |
| 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones | hCA II | 0.25 - 10.8 nM | [10] |
| 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones | hCA IX | 3.7 - 50.4 nM | [10] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow colorimetric assay to measure the inhibitory activity against hCA isoforms.
1. Materials and Reagents:
-
Recombinant human CA isoforms (hCA I, II, IX, XII)
-
Test compound (3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one)
-
Acetazolamide (standard inhibitor)
-
4-Nitrophenyl acetate (substrate)
-
HEPES buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
2. Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the test compound and acetazolamide in DMSO. Dilute the recombinant hCA enzymes in HEPES buffer containing 0.1% DMSO to the desired final concentration.
-
Assay Execution: The assay measures the CA-catalyzed hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate, which can be monitored at 400 nm.
-
Equilibrate the enzyme solution with varying concentrations of the inhibitor (or vehicle control) for 15 minutes at room temperature.
-
Rapidly mix the enzyme-inhibitor solution with a solution of the substrate (4-nitrophenyl acetate) in the stopped-flow instrument.
-
Monitor the increase in absorbance at 400 nm over time to determine the initial reaction velocity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Caption: Inhibition of carbonic anhydrase by zinc-binding compounds.
Application Note 2: Anticonvulsant Activity
Background: Since the discovery of methaqualone, a sedative-hypnotic quinazolinone, the scaffold has been extensively explored for CNS activities.[4] Many derivatives have shown potent anticonvulsant effects in preclinical models, potentially through modulation of GABA-A receptors or inhibition of carbonic anhydrase.[11][12]
Potential Application: 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is a candidate for evaluation as a novel anticonvulsant agent.
Quantitative Data for Related Compounds
The following table shows the anticonvulsant activity of various quinazolinone analogues in preclinical models.
| Compound Class | Animal Model | Dose (mg/kg) | Activity (% Protection) | ED₅₀ (mg/kg) | Reference |
| Novel 4(3H)-Quinazolinones | scPTZ | 100 | 17 - 100% | 11.79 | [12] |
| 3-Substituted-2-(phenoxymethyl) Quinazolinones | MES | 50 | Significant Activity | - | [13] |
| 2,3-Disubstituted Quinazolinones | PTZ | 150 | 16.67 - 100% | - | [11][14] |
| N-substituted Quinazolinones | PTZ | - | - | 28.90 | [15] |
Experimental Protocol: In Vivo Anticonvulsant Screening
This protocol follows the Anticonvulsant Drug Development (ADD) Program guidelines for initial screening in mice.[12][15]
1. Animals:
-
Male Swiss albino mice (20-25 g).
-
House animals in standard conditions with free access to food and water.
-
Acclimatize animals for at least 48 hours before the experiment.
2. Drug Administration:
-
Suspend the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose or 10% DMSO).[16]
-
Administer the compound intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg).[11][14]
-
Administer a vehicle control group and a positive control group (e.g., Diazepam, Phenobarbital).
3. Anticonvulsant Tests (30-60 minutes post-drug administration):
-
Maximal Electroshock (MES) Test:
-
Apply an electrical stimulus (e.g., 50 mA, 0.2 s) via ear or corneal electrodes.[16]
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Absence of this phase is defined as protection.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
4. Neurotoxicity (Rotarod Test):
-
Train mice to stay on a rotating rod (e.g., 5-10 rpm).
-
At the time of peak drug effect, place the treated mice on the rod.
-
Record the time the animal remains on the rod over a period of 1-2 minutes.
-
Inability to maintain balance on the rod indicates neurotoxicity.
5. Data Analysis:
-
Calculate the percentage of animals protected in each group for MES and scPTZ tests.
-
Determine the median effective dose (ED₅₀) and median toxic dose (TD₅₀) using probit analysis.
-
Calculate the Protective Index (PI = TD₅₀ / ED₅₀).
Caption: Workflow for preclinical anticonvulsant evaluation in mice.
Application Note 3: Antimicrobial Activity
Background: The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. The quinazolinone nucleus is a core structure in many compounds exhibiting potent antibacterial and antifungal activities.[2][17][18]
Potential Application: 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one can be screened for its efficacy against a panel of pathogenic bacteria and fungi.
Quantitative Data for Related Compounds
The following table presents the antimicrobial activity of selected quinazolinone derivatives.
| Compound Class | Organism | Activity (MIC in µg/mL) | Activity (Zone of Inhibition in mm) | Reference |
| 2,3,7-Trisubstituted Quinazolinones | S. aureus | 0.5 - 8 | - | [19] |
| 3-(4-chlorophenyl)-2-(...)-quinazolin-4(3H)-one | P. vulgaris | - | 12 | [6] |
| 3-(4-chlorophenyl)-2-(...)-quinazolin-4(3H)-one | B. subtilis | - | 10 | [6] |
| 3-(1,3,4-Oxadiazol-2-yl)-quinazolin-4(3H)-ones | S. pyogenes | 50 | - | [18] |
| 3-(1,3,4-Oxadiazol-2-yl)-quinazolin-4(3H)-ones | C. albicans | 100 | - | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[17][20]
1. Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi.
-
Test compound and standard antibiotics (e.g., Ciprofloxacin, Ketoconazole).
-
Sterile 96-well microtiter plates.
-
Resazurin or similar viability indicator (optional).
-
Spectrophotometer or microplate reader.
2. Procedure:
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the 96-well plate using the appropriate broth to achieve a range of final concentrations (e.g., 512 to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring optical density at 600 nm.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Application Note 4: Anticancer Activity
Background: The quinazolinone scaffold is present in several approved anticancer drugs (e.g., Gefitinib, Erlotinib) that function as kinase inhibitors. Numerous novel quinazolinone derivatives have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.[1][5][21]
Potential Application: 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is a valuable lead structure for the development of novel cytotoxic agents.
Quantitative Data for Related Compounds
The table below summarizes the in vitro cytotoxic activity of various quinazolinone derivatives.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Iodo-2-methylquinazolin-4-(3H)-ones | HeLa (Cervical) | 10 | [5] |
| 6-Iodo-2-methylquinazolin-4-(3H)-ones | T98G (Glioblastoma) | 12 | [5] |
| 6-Iodo-2-methylquinazolin-4-(3H)-ones | HL60 (Leukemia) | 21 | [5] |
| 2,3-Disubstituted Quinazolinones | HepG2 (Liver) | 7.84 - 10.32 | [1] |
| 3-Amino-2-mercapto quinazolinone Schiff bases | HeLa (Cervical) | 10.2 - 19.8 | [21] |
| 3-Amino-2-mercapto quinazolinone Schiff bases | MCF-7 (Breast) | 11.4 - 21.6 | [21] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compound and a standard anticancer drug (e.g., Paclitaxel, Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified CO₂ incubator at 37°C.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated (control) and standard drug-treated wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis 4-[2-(2-mercapto-4-oxo-4H-quinazolin-3-yl)-ethyl]-benzenesulfonamides with subnanomolar carbonic anhydrase II and XII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 11. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Antifungal Agents from 2-Mercaptoquinazolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antifungal agents derived from the 2-mercaptoquinazolinone scaffold. This document includes a summary of their antifungal activity, structure-activity relationships, and proposed mechanisms of action. Detailed experimental protocols for their synthesis and antifungal evaluation are also provided to facilitate further research and development in this area.
Application Notes
Introduction to 2-Mercaptoquinazolinones as Antifungal Agents
Quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. The functionalization of the quinazolinone core, particularly at the 2-mercapto position, has been a key strategy in the development of novel and potent antifungal agents. These compounds have shown activity against a range of pathogenic fungi, including those affecting both plants and humans. The exploration of 2-mercaptoquinazolinones is driven by the urgent need for new antifungal drugs to combat the rise of resistant fungal infections.
Structure-Activity Relationships (SAR)
The antifungal efficacy of 2-mercaptoquinazolinone derivatives is significantly influenced by the nature of the substituents on the quinazolinone ring system. Key SAR observations include:
-
Substitution at the N-3 position: The nature of the substituent at the 3-position of the quinazolinone ring plays a crucial role in determining antifungal activity. Aromatic or heterocyclic moieties at this position can enhance the potency of the compounds.
-
Modification of the 2-mercapto group: The thiol group at the C-2 position is a key pharmacophore and a site for further derivatization. Conversion of the mercapto group into thioethers or other sulfur-containing functionalities can modulate the antifungal spectrum and potency. For instance, the introduction of substituted aroyl chlorides to the sodium salt of 2-mercapto-3-phenyl-quinazolin-4(3H)-one has yielded thioesters with notable antimicrobial activity.[1]
-
Substitution on the quinazolinone ring: Halogen substituents, such as bromine, at positions 6 and 8 of the quinazolinone ring have been shown to enhance the antimicrobial activity of the resulting derivatives.[2]
Mechanism of Action
The precise antifungal mechanism of action for many 2-mercaptoquinazolinone derivatives is still under investigation, though several potential targets have been proposed. One of the leading hypotheses is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] This inhibition disrupts membrane integrity, leading to fungal cell death.
Another proposed mechanism involves the inhibition of Type II NADH:quinone oxidoreductase (NDH-2), an essential enzyme in the respiratory chain of some pathogens.[4][5] By targeting NDH-2, these compounds can interfere with cellular respiration and energy production, ultimately leading to cell death. Bioenergetic analyses have shown a decrease in oxygen consumption rates in response to these inhibitors.[4][5] Enzyme kinetic studies suggest a noncompetitive inhibition, indicating binding to an allosteric site on the enzyme.[4][5] Some quinazolinone derivatives have also been observed to cause damage to the fungal cell membrane, leading to increased permeability and the disruption of cellular organelles.[6]
Data Presentation
Table 1: In Vitro Antifungal Activity of Quinazolinone Derivatives (IC50 Values)
| Compound | Fungal Strain | IC50 (µg/mL) | Reference |
| 6c | Sclerotinia sclerotiorum | 2.46 | [6] |
| Pellicularia sasakii | 2.94 | [6] | |
| Fusarium graminearum | 6.03 | [6] | |
| Fusarium oxysporum | 11.9 | [6] |
Table 2: In Vitro Antifungal Activity of Quinazolinone Derivatives Against Phytopathogenic Fungi
| Compound | Fungal Strain | Inhibition at 150 mg/L (%) | Inhibition at 300 mg/L (%) | Reference |
| 2a | Rhizoctonia solani AG1 | 45.21 | 55.67 | [7] |
| 2b | Rhizoctonia solani AG1 | 52.33 | 60.12 | [7] |
| 2c | Fusarium oxysporum f. sp. Niveum | 51.89 | 62.42 | [7] |
| 2d | Fusarium oxysporum f. sp. Niveum | 48.76 | 58.91 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one
This protocol is adapted from the synthesis described by P. Swathi and Dr. D. V. R. N. Bhikshapathi (2022).[1]
Materials:
-
Anthranilic acid
-
Phenyl thiourea
-
Anhydrous Zinc Chloride
-
Ethanol
Procedure:
-
In a round-bottom flask, combine equimolar quantities of anthranilic acid and phenyl thiourea.
-
Add a small amount of anhydrous zinc chloride as a catalyst.
-
Add ethanol as the solvent and reflux the mixture for 3-4 hours.
-
After reflux, pour the reaction mixture into cold water.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-mercapto-3-phenyl-quinazolin-4(3H)-one.
Protocol 2: Synthesis of Thioester Derivatives of 3-Phenyl-quinazolin-4(3H)-one
This protocol is a continuation from Protocol 1, based on the work of P. Swathi and Dr. D. V. R. N. Bhikshapathi (2022).[1]
Materials:
-
2-Mercapto-3-phenyl-quinazolin-4(3H)-one (from Protocol 1)
-
Sodium hydroxide
-
Substituted aroyl chloride
-
Acetone
Procedure:
-
Dissolve 2-mercapto-3-phenyl-quinazolin-4(3H)-one in an equimolar solution of sodium hydroxide to form the sodium salt.
-
In a separate flask, dissolve the substituted aroyl chloride in acetone.
-
Slowly add the aroyl chloride solution to the solution of the sodium salt with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water.
-
The resulting thioester precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purify the product by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized method based on standard antifungal susceptibility testing procedures.
Materials:
-
Synthesized 2-mercaptoquinazolinone derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antifungal drug (e.g., Fluconazole)
-
Negative control (medium with DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the fungal strains on Sabouraud Dextrose Agar (SDA) at an appropriate temperature. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in the test medium to obtain the final inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
Preparation of Drug Dilutions: Dissolve the synthesized compounds in DMSO to a high stock concentration. Prepare serial two-fold dilutions of the compounds in the test medium in the wells of a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% to avoid affecting fungal growth.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Controls: Include wells with the fungal inoculum and medium only (growth control), medium only (sterility control), and the fungal inoculum with a standard antifungal drug (positive control).
-
Incubation: Incubate the microtiter plates at 35-37°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control. This can be determined visually or by measuring the absorbance using a microplate reader.
Visualizations
Caption: Workflow for Antifungal Drug Development from 2-Mercaptoquinazolinones.
Caption: Proposed Antifungal Mechanisms of 2-Mercaptoquinazolinones.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one in Enzyme Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is a synthetic heterocyclic compound belonging to the quinazolinone class. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including approved drugs. Quinazolinone derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant effects. Their therapeutic potential often stems from the targeted inhibition of specific enzymes involved in key signaling pathways.
These application notes provide an overview of the potential enzymatic targets of 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, along with detailed protocols for its synthesis and for performing enzymatic assays to evaluate its inhibitory activity. The primary putative enzyme targets for this class of compounds include carbonic anhydrases and various protein kinases.
Enzymatic Targeting Profile
While specific enzymatic inhibition data for 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is not extensively available in the public domain, the broader class of 2-mercapto-quinazolin-4-one derivatives has been shown to target several key enzymes. The data presented below is for structurally related compounds and serves as a guide for potential applications.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and certain isoforms, particularly CA IX and CA XII, are overexpressed in many tumors and are associated with cancer progression and chemoresistance.
Table 1: Inhibitory Activity of 2-Mercapto-3-phenyl-quinazolin-4-one Derivatives Against Human Carbonic Anhydrase Isoforms
| Compound/Variant | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Unsubstituted Phenyl | 98.6 | 8.3 | 25.5 | 4.8 |
| 4-Methylphenyl | 105.7 | 9.1 | 28.9 | 5.1 |
| 4-Methoxyphenyl | 121.4 | 10.2 | 35.8 | 6.2 |
| 4-Chlorophenyl * | Data not available | Data not available | Data not available | Data not available |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Note: Data for the 4-chlorophenyl variant is not specified in the cited literature but is anticipated to have comparable or potentially enhanced activity based on structure-activity relationships of similar compounds.
Protein Kinase Inhibition
The quinazolinone scaffold is a well-established core for protein kinase inhibitors. Specific kinases that are often targeted by this class of compounds include Epidermal Growth Factor Receptor (EGFR) and members of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. These pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.
Table 2: Potential Protein Kinase Targets for Quinazolinone Scaffolds
| Enzyme Target Family | Specific Kinases | Role in Disease |
| Receptor Tyrosine Kinases | EGFR, VEGFR-2 | Cancer cell proliferation, angiogenesis |
| PI3K/Akt Pathway | PI3Kα, Akt1/2/3 | Cell survival, proliferation, metabolism |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
This protocol is a general method adapted from the synthesis of similar 2-mercapto-3-aryl-quinazolin-4-ones.
Materials:
-
Anthranilic acid
-
4-Chlorophenyl isothiocyanate
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (5% w/v)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in anhydrous ethanol.
-
To this solution, add 4-chlorophenyl isothiocyanate (1 equivalent).
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled solution is poured into ice-cold water with stirring.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is then washed with a 5% sodium bicarbonate solution to remove any unreacted anthranilic acid, followed by another wash with water.
-
The solid is then recrystallized from ethanol to yield pure 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.
-
The final product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This protocol measures the inhibition of the CA-catalyzed hydration of CO₂.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (dissolved in DMSO)
-
Acetazolamide (as a positive control)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (20 mM)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified CA enzyme in HEPES buffer. Prepare serial dilutions of the test compound and acetazolamide in DMSO.
-
Assay Mixture: In a cuvette, prepare the assay mixture containing HEPES buffer, sodium sulfate, and the pH indicator. Add a specific concentration of the test compound or control.
-
Enzyme Addition: Add the CA enzyme solution to the assay mixture and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Stopped-Flow Measurement: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically at 400 nm for p-nitrophenol) as the pH decreases due to the formation of protons.
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the absorbance change. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
-
IC₅₀/Kᵢ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Signaling Pathways
Carbonic Anhydrase IX and Tumor Hypoxia
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX, at the cell surface, catalyzes the hydration of CO₂ to bicarbonate and protons, contributing to the acidification of the tumor microenvironment and maintaining a more alkaline intracellular pH. This pH regulation helps cancer cells survive and proliferate in the harsh hypoxic and acidic conditions. Inhibition of CA IX can disrupt this pH balance, leading to intracellular acidification and cell death.
EGFR and PI3K/Akt Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This leads to the activation of downstream pathways, including the PI3K/Akt pathway. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Quinazolinone-based inhibitors can target EGFR directly or components of the PI3K/Akt pathway, thereby blocking these pro-survival signals.
Disclaimer
The information provided in these application notes is intended for research purposes only. The quantitative enzymatic inhibition data is based on structurally related compounds and should be considered as indicative of potential activity. Researchers should independently validate the synthesis and perform their own enzymatic assays to determine the specific activity of 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one against their targets of interest. All laboratory work should be conducted in accordance with standard safety procedures.
Application Notes and Protocols for the Analytical Detection of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical detection of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. The protocols are based on established analytical techniques for quinazolinone derivatives and can be adapted and validated for specific research and development needs.
Introduction
3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class. Compounds in this class are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate and reliable analytical methods are crucial for the determination of this compound in various matrices during drug discovery, development, and quality control processes. These notes provide protocols for the qualitative and quantitative analysis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Analytical Methods Overview
Several analytical techniques can be employed for the characterization and quantification of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. The choice of method will depend on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC method with UV detection is proposed.
-
UV-Vis Spectrophotometry: This technique is suitable for the rapid quantification of the pure compound or for its determination in simple matrices where interfering substances are not present.
-
Spectroscopic Methods for Structural Confirmation: Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are essential for the unequivocal identification and structural elucidation of the compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantitative determination of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. The method is based on common practices for the analysis of quinazolinone derivatives and should be validated for its intended use.[1][2][3][4][5]
Experimental Protocol
Instrumentation:
-
HPLC system with a gradient or isocratic pump
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for pH adjustment)
-
Reference standard of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v), with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | ~280-320 nm (based on UV spectra of similar compounds)[6] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes (adjust as necessary) |
Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard in a suitable solvent such as acetonitrile or methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
Sample Preparation:
The sample preparation procedure will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase. For drug product analysis, an extraction step may be necessary.
Method Validation Parameters:
The following parameters should be evaluated during method validation according to ICH guidelines[7][8][9][10]:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.[7][9]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Expected Quantitative Data (for a Validated Method)
The following table summarizes the typical performance characteristics that can be expected from a validated HPLC method for a quinazolinone derivative. These values are indicative and must be experimentally determined for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ng/mL range |
| LOQ | ng/mL to µg/mL range |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis.
UV-Vis Spectrophotometry Method
This method is suitable for the quantification of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one in bulk form or in simple formulations. The principle is based on the measurement of the absorbance of the compound at its wavelength of maximum absorption (λmax).[11][12]
Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Ethanol or Methanol (spectroscopic grade)
-
Reference standard of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of the reference standard in the chosen solvent (e.g., 10 µg/mL).
-
Scan the solution over the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). Quinazolinone derivatives typically show strong absorbance in the 280-320 nm range.[6]
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of, for example, 2-20 µg/mL.
-
Measure the absorbance of each solution at the determined λmax against a solvent blank.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Analysis of Sample:
-
Prepare a solution of the sample of an unknown concentration in the same solvent.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Expected Quantitative Data
| Parameter | Expected Performance |
| λmax | ~280-320 nm |
| Linearity (R²) | > 0.998 |
| Range | µg/mL range |
UV-Vis Spectrophotometry Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmout.net [pharmout.net]
- 8. pharmaerudition.org [pharmaerudition.org]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. seejph.com [seejph.com]
- 11. [Spectrophotometric determination of methaqualone in biologic material] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one?
The synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its analogs typically involves a multi-step process starting from anthranilic acid or its derivatives. A common pathway involves the reaction of an N-substituted anthranilamide with carbon disulfide. Another approach is the reaction of the corresponding 2-aminobenzamide with a suitable reagent to introduce the mercapto group.[1][2]
Q2: What are the most critical parameters affecting the yield of the reaction?
Several factors can significantly influence the final yield:
-
Purity of Reactants: Impurities in the starting materials, such as anthranilic acid derivatives and 4-chloroaniline, can lead to unwanted side reactions and byproducts.[3]
-
Reaction Temperature: The temperature needs to be carefully controlled. Suboptimal temperatures can lead to incomplete reactions or the degradation of products. Temperature screening is often recommended to find the optimal conditions.[3]
-
Choice of Solvent: The polarity and boiling point of the solvent can affect reactant solubility, reaction rates, and the stability of intermediates. Common solvents include ethanol, DMF, and toluene.[4]
-
Catalyst: The presence and activity of a catalyst, if used, are crucial. For instance, microwave-assisted synthesis and the use of phase transfer catalysts like β-cyclodextrin have been shown to improve yields.[1][5]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and ensure the complete consumption of starting materials.[4]
Q3: Are there any greener synthesis alternatives to traditional methods?
Yes, green chemistry approaches are being explored for quinazolinone synthesis. These include:
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.[1]
-
Ultrasound-Promoted Synthesis: Ultrasound can enhance the rate of reaction and lead to higher yields.[2]
-
Use of Green Solvents: Employing environmentally benign solvents or even performing the reaction in an aqueous medium with a phase transfer catalyst like β-cyclodextrin can make the synthesis more sustainable.[5]
Troubleshooting Guide: Low Yield
Issue: The final yield of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is consistently low.
Below is a systematic guide to troubleshoot and improve the yield.
Starting Material Purity
-
Possible Cause: Impurities in the starting materials (anthranilic acid derivative, 4-chloroaniline, carbon disulfide, etc.) are participating in side reactions.
-
Troubleshooting Steps:
-
Verify the purity of all reactants using techniques like NMR, GC-MS, or by checking their melting points.
-
Purify the starting materials if necessary. For example, solid aldehydes can be recrystallized, and liquid aldehydes can be distilled.[3]
-
Reaction Conditions
-
Possible Cause: The reaction temperature, time, or solvent may not be optimal.
-
Troubleshooting Steps:
-
Temperature Screening: Set up small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to identify the optimal condition.[3]
-
Solvent Screening: Conduct the reaction in different solvents with varying polarities (e.g., ethanol, DMF, acetonitrile, toluene) to find the one that provides the best yield.[3]
-
Reaction Time Optimization: Monitor the reaction progress at regular intervals using TLC or LC-MS to determine when the reaction has gone to completion and to avoid product degradation from prolonged reaction times.[4]
-
Work-up and Purification
-
Possible Cause: Product loss during the extraction and purification steps.
-
Troubleshooting Steps:
-
Optimize Extraction: Adjust the pH of the aqueous layer during work-up to ensure the product is in its neutral, less water-soluble form. Test different organic solvents for extraction to maximize recovery.[3]
-
Column Chromatography: If the product is adsorbing irreversibly to the silica gel, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[3]
-
Recrystallization: Carefully select the recrystallization solvent to ensure high solubility at elevated temperatures and low solubility at room temperature to minimize product loss.[3]
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low synthesis yield.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from methods described for the synthesis of similar quinazolinone derivatives and may require optimization.[1]
-
Reaction Setup: In a microwave-safe vessel, combine 2-amino-N-(4-chlorophenyl)benzamide (1 mmol), carbon disulfide (1.5 mmol), and a suitable solid support (e.g., alumina) impregnated with a base (e.g., NaOH).
-
Microwave Irradiation: Subject the mixture to microwave irradiation. Optimization of power (e.g., 100-300 W) and time (e.g., 5-15 minutes) is necessary. Monitor the reaction progress by TLC.
-
Work-up: After completion, allow the reaction mixture to cool. Add water and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the crude product.
-
Purification: Filter the crude product, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.
Protocol 2: Synthesis using β-Cyclodextrin as a Phase Transfer Catalyst
This protocol utilizes a green chemistry approach for the synthesis of related compounds.[5]
-
Catalyst Preparation: Dissolve β-cyclodextrin (1 mmol) in water with gentle heating (around 50°C) until a clear solution is obtained.
-
Reaction: To the β-cyclodextrin solution, add 2-amino-N-(4-chlorophenyl)benzamide (1 mmol) and carbon disulfide (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 36°C) for an extended period (e.g., 12 hours). Monitor the reaction by TLC.
-
Extraction: After the reaction is complete, filter the β-cyclodextrin. Extract the product from the filtrate using an organic solvent such as ethyl acetate.
-
Purification: Evaporate the organic solvent and purify the resulting solid by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of methanol and chloroform).
General Synthetic Pathway
Caption: General synthesis pathway for the target compound.
Quantitative Data Summary
The following table summarizes yield data from various synthetic methods for quinazolinone derivatives found in the literature. Note that specific yields for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one may vary and require optimization.
| Method | Key Reagents/Conditions | Yield Range (%) | Reference |
| Microwave-Assisted Solid Phase | Anthranilic acid, Acetic anhydride, NaOH on Al2O3/SiO2 | ~80 (overall) | [1] |
| β-Cyclodextrin in Water | 2-mercapto-3-substituted Quinazolin-4(3H)-one, Amido-alkyl bromide | 80-90 | [5] |
| Conventional Heating | 2-aminobenzamides, Aldehydes, p-toluenesulfonamide | Moderate to Excellent | [6] |
| Green Synthesis (DES) | Anthranilic acid, Amine, in Deep Eutectic Solvent | 48-71 | [7] |
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. The following information is compiled from established methods for quinazolinone derivatives and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one?
A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for optimal results.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Common impurities typically include unreacted starting materials such as anthranilic acid and 4-chlorophenyl isothiocyanate (or a related 4-chloroaniline derivative). By-products from incomplete cyclization or side reactions may also be present.
Q3: My compound appears to be degrading during purification on a silica gel column. What can I do?
A3: Quinazolinone derivatives can sometimes be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a small percentage of a basic modifier like triethylamine in your eluent system. Alternatively, using a different stationary phase, such as neutral alumina, may prevent degradation.
Q4: I'm having trouble getting my compound to crystallize. What steps can I take?
A4: If your compound fails to crystallize, it may be due to the presence of impurities or the use of an inappropriate solvent. First, try cooling the solution slowly to room temperature, followed by further cooling in an ice bath. If crystals still do not form, scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation. Adding a seed crystal of the pure compound, if available, is also a highly effective method. If these techniques fail, you may need to re-evaluate your choice of solvent or consider further purification by column chromatography to remove impurities that may be inhibiting crystallization.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound's melting point is below the boiling point of the solvent, or significant impurities are present. | - Ensure the minimum amount of hot solvent is used for dissolution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different solvent or a solvent mixture with a lower boiling point. |
| Low or no crystal formation upon cooling | The compound is too soluble in the chosen solvent, even at low temperatures. | - Reduce the volume of the solvent by gentle heating and evaporation before cooling.- Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly.- Use a different solvent in which the compound has lower solubility at room temperature. |
| Colored impurities in the final crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and filter it through a pre-heated funnel with celite before cooling.- A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities | The solvent system (eluent) is not optimal. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the target compound.- Use a shallower solvent gradient during elution to improve the resolution between closely eluting compounds. |
| The compound is not eluting from the column | The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.- If streaking is observed on TLC, consider adding a small amount of a modifier to the eluent (e.g., 1% acetic acid for acidic compounds or 1% triethylamine for basic compounds). |
| The compound is eluting too quickly with the solvent front | The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the proportion of the non-polar solvent (e.g., hexane) in your mixture. |
Quantitative Data Summary
The following table summarizes representative data for the purification of quinazolinone derivatives. Note that optimal conditions for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one may vary and require optimization.
| Purification Method | Compound Structure | Solvent/Eluent System | Yield (%) | Purity/Melting Point (°C) | Reference |
| Recrystallization | 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one | Ethanol | 66 | 159-161 | [1] |
| Column Chromatography | 3-(4-chlorophenyl)quinazolin-4(3H)-one | Hexane/Ethyl Acetate (7.5:2.5) | - | - | [2] |
| Recrystallization | 3-(4-chlorophenyl)quinazolin-4(3H)-one | Methanol | - | - | [2] |
| Flash Chromatography | 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one | Chloroform/Methanol (9:1) | 78 | 321-322 | [3] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and the choice of solvent may need to be optimized. Ethanol is a common starting point for the recrystallization of quinazolinone derivatives.[1]
-
Dissolution: In a flask, add the crude 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once the solution has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography
This protocol is based on methods used for structurally similar quinazolinone compounds and should be optimized for the target molecule.[2][3]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry sample onto the top of the prepared column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for quinazolinones is a mixture of hexane and ethyl acetate, or chloroform and methanol. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: A general workflow for the purification of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.
Caption: Troubleshooting guide for common issues during recrystallization.
References
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one. The following troubleshooting guides and FAQs provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound stems from its molecular structure. It features a rigid, fused heterocyclic quinazolinone ring system and a lipophilic (fat-loving) chlorophenyl group.[1] This combination results in high crystal lattice energy—meaning the molecules are packed tightly in a solid state—and low polarity, making it difficult for polar water molecules to surround and dissolve the compound.[1] Many quinazolinone derivatives are classified as BCS Class II or IV compounds, characterized by low solubility.[2][3]
Q2: My compound won't dissolve in my aqueous buffer for an in vitro assay. What is the first step?
A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[1][4] For compounds that are difficult to dissolve even in DMSO, gentle warming (e.g., 37-50°C) and ultrasonication can be used to facilitate dissolution.[1] Always use fresh, anhydrous DMSO, as absorbed water can reduce its solvating power.
Q3: The compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A3: This common issue, known as "precipitation upon dilution," indicates that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.[1] You can address this with several strategies:
-
Reduce Final Concentration: The simplest method is to lower the target concentration of the compound in your assay.[1]
-
Introduce a Co-solvent: Add a small percentage (typically 1-5% v/v) of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer.[1][3] Co-solvents work by reducing the overall polarity of the solvent system.[5][]
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic compound within their central cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[1][7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and commonly used derivative.[1][3]
-
Add Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80), can form micelles that entrap the hydrophobic compound, keeping it dispersed in the aqueous solution.[1][3]
Q4: How does pH adjustment affect the solubility of this compound?
A4: The solubility of ionizable compounds is highly dependent on pH.[11][12] 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one has both acidic (the mercapto group, -SH) and basic (nitrogen atoms in the quinazoline ring) properties.
-
In acidic conditions (lower pH) , the basic nitrogens can become protonated (ionized), which generally increases aqueous solubility.[1][13]
-
In alkaline conditions (higher pH) , the acidic mercapto group can be deprotonated (ionized), which also typically enhances solubility.[13][14] Therefore, adjusting the pH of your buffer can be a very effective way to increase solubility. However, you must ensure the chosen pH does not affect the compound's stability or interfere with the biological integrity of your assay.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in 100% DMSO. | Insufficient solvent volume; low-quality or hydrated DMSO; compound has extremely high crystal lattice energy. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming (37-50°C) and/or sonication to aid dissolution.[1] |
| DMSO stock solution precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent and lower at cold temperatures. | If stability permits, store the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the vial to ensure complete re-dissolution before use.[1] |
| Compound precipitates immediately upon dilution into aqueous buffer. | Final concentration exceeds the thermodynamic solubility limit in the buffer/co-solvent mixture. | Lower the final assay concentration. Pre-mix the DMSO stock with a small amount of buffer containing a solubilizing agent (e.g., HP-β-CD) before the final dilution. Add the DMSO stock to the buffer slowly while vortexing.[1] |
| Low or inconsistent results in cell-based assays. | Compound may be precipitating in the culture medium over time, reducing the effective concentration. The solvent (e.g., DMSO) may be causing cellular toxicity at the final concentration. | Visually inspect assay plates for precipitation. Reduce the final DMSO concentration to <0.5%. Incorporate a solubilizing agent like HP-β-CD into the culture medium. |
| Poor oral bioavailability in animal models despite good in vitro activity. | Low aqueous solubility limits dissolution and absorption in the gastrointestinal tract. | Explore formulation strategies such as creating solid dispersions with hydrophilic polymers (e.g., Polaxamer 407), particle size reduction (micronization or nanonization), or developing lipid-based formulations.[2][3][15] |
Quantitative Data on Solubility Enhancement
| Technique | Solubilizing Agent(s) | Typical Fold Increase in Aqueous Solubility | Key Considerations |
| Co-solvency | Propylene Glycol (PG), Polyethylene Glycol (PEG) 400, Ethanol | 2 to 50-fold[5] | Simple and rapid.[16] Potential for toxicity at high concentrations. Risk of precipitation upon dilution. |
| pH Adjustment | Buffers, Acidifying/Alkalizing Agents | 10 to >1000-fold (highly compound-dependent) | Highly effective for ionizable drugs.[] The chosen pH must be compatible with the drug's stability and the biological system. |
| Micellar Solubilization | Surfactants (e.g., Tween® 80, Poloxamers) | 5 to 100-fold | Effective at concentrations above the Critical Micelle Concentration (CMC). Potential for cell toxicity. |
| Complexation | Cyclodextrins (e.g., HP-β-CD) | 10 to >500-fold[7] | Low toxicity and high solubilizing capacity.[10] Can alter drug-protein binding and permeability. |
| Solid Dispersion | Polymers (e.g., PVP K30, PEG 6000) | 5 to >200-fold | Significantly enhances dissolution rate by converting the drug to an amorphous form.[17] Requires specialized formulation processing. |
Note: The values presented are illustrative for poorly soluble compounds and the actual improvement for 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one must be determined experimentally.
Experimental Protocols
Protocol 1: General Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium (thermodynamic) solubility of the compound.
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Preparation: Add an excess amount of the compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid material must be visible.[18]
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.[18]
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[4][19]
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare Solvent Systems: Create a series of aqueous buffers containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v PEG 400).
-
Determine Solubility: Follow the Shake-Flask Method (Protocol 1) for each solvent system to determine the solubility of the compound as a function of co-solvent concentration.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions containing increasing concentrations of HP-β-CD (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).
-
Determine Solubility: Use the Shake-Flask Method (Protocol 1) for each cyclodextrin solution to determine the compound's apparent solubility.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship typically indicates the formation of a 1:1 inclusion complex.
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. bepls.com [bepls.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. oatext.com [oatext.com]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 13. jmpas.com [jmpas.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpbr.in [ijpbr.in]
- 17. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. pharmatutor.org [pharmatutor.org]
side product formation in the synthesis of quinazolinone derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side product formation in the synthesis of quinazolinone derivatives.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation
Question: I am observing significant formation of side products in my quinazolinone synthesis. How can I identify and minimize them?
Answer: Side product formation is a common challenge in quinazolinone synthesis and can arise from various factors including reaction conditions and the choice of starting materials. A systematic approach to identification and optimization is crucial.
Common Side Products and Mitigation Strategies:
| Synthetic Route | Starting Materials | Common Side Products | Potential Cause | Mitigation Strategies |
| Niementowski Synthesis | Anthranilic acid and amides | Unreacted anthranilic acid, N-acylanthranilic acid intermediate, di-acylated products | Incomplete reaction, non-optimal temperature, incorrect stoichiometry | - Monitor reaction progress using TLC or LC-MS to ensure complete consumption of starting materials.[1] - Optimize reaction temperature; classical methods may require temperatures of 130–150°C.[2] - Use a slight excess of the amide to drive the reaction to completion. |
| From Isatoic Anhydride | Isatoic anhydride, primary amines, and aldehydes | 2,3-Dihydroquinazolin-4(1H)-ones | Incomplete oxidation/aromatization | - Ensure the presence of a suitable oxidizing agent, such as NaOCl, if the desired product is the aromatic quinazolinone. - Optimize reaction time and temperature to favor aromatization. |
| Bischler-Type Synthesis | 2-Aminobenzamides and aldehydes/ketones | Uncyclized intermediates, over-oxidation products | Harsh reaction conditions, inappropriate oxidizing agent | - Employ modern modifications with milder catalysts and conditions to improve yields and reduce side products.[1][3] - Carefully control the stoichiometry of the oxidizing agent. |
Troubleshooting Workflow:
The following workflow can guide the troubleshooting process for minimizing side product formation.
Caption: A workflow for troubleshooting side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in quinazolinone derivatives after synthesis?
A1: Common impurities often include unreacted starting materials, such as anthranilic acid derivatives, and by-products from the cyclization reaction.[4] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[4]
Q2: My yield of the desired quinazolinone is very low. What are the likely causes?
A2: Low or no product yield is a frequent issue and can be attributed to several factors.[1] Sub-optimal reaction conditions such as temperature, reaction time, and solvent choice are primary culprits.[1] For instance, some classical methods like the Bischler cyclization may necessitate high temperatures (above 120°C).[1] It is crucial to monitor the reaction's progress via TLC or LC-MS to determine the optimal reaction time and confirm the consumption of starting materials.[1]
Q3: How can I purify my quinazolinone derivative to remove persistent impurities?
A3: The purification method depends on the synthesis scale and the nature of the impurities.[4] For initial purification, recrystallization is often effective and economical.[4] Column chromatography is excellent for separating compounds with differing polarities.[4] For achieving high purity (>99%), preparative HPLC is the recommended method.[4] If minor impurities remain after an initial purification step, a second purification using a different technique is advisable.[4]
Q4: Are there "greener" synthesis methods for quinazolinones that can also minimize side products?
A4: Yes, modern synthetic approaches are increasingly focusing on environmentally friendly methods. Microwave-assisted synthesis, sometimes under solvent-free conditions, has proven to be highly efficient, leading to shorter reaction times and reduced use of organic solvents.[3] Multicomponent reactions are also gaining traction due to their high atom economy, as they combine multiple starting materials in a single step.[3]
Experimental Protocols
Protocol 1: Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol is a general guideline for the classical Niementowski synthesis.
Materials:
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Anthranilic acid
-
N-methylacetamide
-
Sand bath or heating mantle
-
Round bottom flask with reflux condenser
Procedure:
-
Combine anthranilic acid (1 equivalent) and N-methylacetamide (3-5 equivalents) in a round bottom flask.
-
Heat the mixture in a sand bath or heating mantle to 130-150°C.
-
Maintain this temperature and reflux for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into cold water to precipitate the crude product.
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Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from Isatoic Anhydride
This protocol describes a one-pot synthesis using isatoic anhydride.
Materials:
-
Isatoic anhydride
-
Substituted aldehyde
-
Ammonium acetate
-
Sodium hypochlorite (NaOCl) solution
-
Ethanol
-
Round bottom flask with reflux condenser
Procedure:
-
To a mixture of isatoic anhydride (1 equivalent), a substituted aldehyde (1.1 equivalents), and ammonium acetate (3 equivalents) in ethanol, add NaOCl (1.5 equivalents).
-
Stir the resulting mixture at 80-85°C for 2-3 hours.
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Monitor the reaction's completion using TLC.
-
Upon completion, pour the reaction mass into water to precipitate the solid product.
-
Filter the precipitate, wash it with water, and dry.
-
Recrystallize the pure compound from ethanol.
Signaling Pathway
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, notably for its role in developing Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[2]
Caption: EGFR signaling pathway and inhibition by quinazolinone derivatives.
References
optimization of reaction conditions for 2-mercaptoquinazolinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-mercaptoquinazolinone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-mercaptoquinazolinone?
A1: The most prevalent starting materials for the synthesis of 2-mercaptoquinazolinone are anthranilic acid and its derivatives, as well as 2-aminobenzonitrile.[1][2][3][4][5] Isatoic anhydride can also be utilized as a precursor.[6]
Q2: What are the typical reagents used in the synthesis from anthranilic acid?
A2: When starting from anthranilic acid, the most common co-reagent is an isothiocyanate, often in the presence of a base catalyst like triethylamine and a solvent such as ethanol.[2] Another approach involves the reaction of anthranilic acid with phenyl thiourea.[7] One-pot syntheses may also employ reagents like bis(benzotriazolyl)methanethione in the presence of an amidine base like DBU.[1]
Q3: Are there "green" or environmentally friendly methods for this synthesis?
A3: Yes, green chemistry approaches have been developed. These include using deep eutectic solvents (DESs) like choline chloride:urea as both the solvent and catalyst, which can be combined with microwave or ultrasound-assisted synthesis to reduce reaction times and avoid hazardous organic solvents.[2] Another green method involves carrying out the reaction in water using β-cyclodextrin as a phase transfer catalyst.[8]
Q4: Can this synthesis be performed as a one-pot reaction?
A4: Absolutely. Several one-pot methods have been reported, which offer advantages in terms of efficiency and simplicity.[1][6] For instance, a one-pot synthesis can be achieved by reacting anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione.[1] Another one-pot approach involves the reaction of anthranilic acid with isothiocyanates.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction is typically monitored by thin-layer chromatography (TLC).[2][8] This allows for the visualization of the consumption of starting materials and the formation of the product.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am experiencing a very low yield or no formation of my desired 2-mercaptoquinazolinone product. What are the potential causes and how can I address them?
A: Low or no product yield is a frequent challenge. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the chosen synthetic route. Some reactions proceed at room temperature or slightly elevated temperatures (e.g., 36°C), while others may require reflux conditions.[2][8] It is advisable to perform small-scale experiments to screen for the optimal temperature.
-
Reaction Time: Reaction times can range from a few hours to over 12 hours.[2][8] Monitor the reaction's progress using TLC to determine the point of maximum product formation and to ensure the starting materials have been consumed.
-
Solvent: The choice of solvent is critical. While ethanol is commonly used, other solvents like dioxane or even green alternatives like deep eutectic solvents have been shown to be effective.[2][9] The solubility of your specific reactants should be considered when selecting a solvent.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure that your anthranilic acid (or other starting material) and isothiocyanate are of high purity. Impurities can lead to unwanted side reactions.
-
Base Catalyst: If a base like triethylamine is used, ensure it is fresh and anhydrous, as moisture can quench the reaction.[2]
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary in some protocols.
-
-
Inefficient Cyclization:
-
In some cases, the intermediate thiourea derivative may form but fail to cyclize efficiently. The addition of a catalyst or a change in solvent or temperature might be necessary to promote the final ring-closure step.
-
Problem 2: Formation of Side Products and Purification Difficulties
Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure 2-mercaptoquinazolinone. What are the likely side products and how can I improve purification?
A: The formation of side products can complicate purification. Understanding the potential side reactions is key to mitigating them.
Potential Side Products:
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Unreacted Intermediates: The thiourea intermediate formed from the reaction of anthranilic acid and isothiocyanate may be present if cyclization is incomplete.
-
Polymerization Products: Under harsh conditions, some starting materials or products may be prone to polymerization.
Purification Strategies:
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Column Chromatography: This is the most common method for purifying 2-mercaptoquinazolinone derivatives. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of solvents like methanol and chloroform.[8]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a pure product.
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Solvent Extraction: After the reaction, extracting the product with a suitable solvent like ethyl acetate can help to remove some impurities before further purification.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Mercaptoquinazolinone Synthesis
| Starting Material | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anthranilic acid | Phenyl isothiocyanate | Choline chloride:urea (1:2) | - | 80 | 0.5 - 2 | Moderate to Good | [2] |
| 2-mercapto-3-phenyl substituted Quinazolin-4-one | Phenacyl bromide | Water | β-cyclodextrin | 36 | 12 | - | [8] |
| Anthranilic acid | Phenyl thiourea | - | - | 150-160 | 2 | - | [7] |
| Anthranilic acid esters | Primary amines, bis(benzotriazolyl)methanethione | - | DBU | - | - | Good | [1] |
Note: Yields are often reported as "good" or "moderate" in some literature without specific percentages.
Experimental Protocols
Protocol 1: Green Synthesis using β-Cyclodextrin in Water
This protocol is adapted from a method utilizing β-cyclodextrin as a phase transfer catalyst in an aqueous medium.[8]
Materials:
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2-mercapto-3-phenyl substituted Quinazolin-4-one (1.0 mmol)
-
Phenacyl bromide (1.5 mmol)
-
β-cyclodextrin (1.135 g, 1 mmol)
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Deionized water (10 mL)
-
Ethyl acetate
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Methanol
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Chloroform
Procedure:
-
Dissolve β-cyclodextrin (1.135 g) in 10 mL of water with stirring and gentle heating until a clear solution is obtained.
-
Add 2-mercapto-3-phenyl substituted Quinazolin-4-one (1.0 mmol) and phenacyl bromide (1.5 mmol) to the solution in a single portion.
-
Stir the reaction mixture at 36°C for 12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the mixture to remove the β-cyclodextrin.
-
Extract the product from the filtrate with ethyl acetate.
-
Evaporate the ethyl acetate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol:chloroform mixture as the mobile phase.
Protocol 2: Synthesis using Deep Eutectic Solvent (DES)
This protocol is based on the use of a choline chloride:urea deep eutectic solvent.[2]
Materials:
-
Anthranilic acid
-
Phenyl isothiocyanate
-
Choline chloride
-
Urea
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.
-
Add anthranilic acid and phenyl isothiocyanate as model substrates to the DES.
-
Stir the reaction mixture at 80°C.
-
Monitor the consumption of the reactants using thin-layer chromatography (TLC) over a period of 30 minutes to 2 hours to determine the optimal reaction time.
-
Upon completion, the product can be isolated. (The original paper does not specify the workup procedure, but it would likely involve precipitation by adding water and subsequent filtration and purification).
Visualizations
Caption: General experimental workflow for the synthesis of 2-mercaptoquinazolinone.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the characterization of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (IUPAC: 3-(4-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one).
Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: My synthesis yield is very low. What are some common issues?
A1: Low yields in quinazolinone synthesis can stem from several factors. A primary method involves the cyclization of anthranilic acid derivatives.[1][2] Common challenges include incomplete reaction, side product formation, or difficulties in the ring-closure step. Ensure your starting materials are pure and dry, and consider optimizing reaction time, temperature, and catalysts. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for some quinazolinone derivatives.[3][4]
Q2: I'm struggling with the purification of my final product. What methods are recommended?
A2: Purification is typically achieved through recrystallization or flash column chromatography.
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Recrystallization: Ethanol is a commonly used solvent for recrystallizing quinazolinone derivatives.[5] Experiment with a range of solvents (e.g., ethyl acetate, methanol, or solvent mixtures like hexane/EtOAc) to find the optimal system for your compound.
-
Flash Column Chromatography: Silica gel is the standard stationary phase. A common eluent system is a gradient of hexane and ethyl acetate.[3] Thin-Layer Chromatography (TLC) should be used first to determine the appropriate solvent ratio for good separation.
Structural Characterization & Analysis
Q3: A major challenge in characterizing this molecule is tautomerism. How do I confirm which form I have?
A3: This molecule can exist in two tautomeric forms: the thione (amide) form and the thiol (enol) form. This is a critical consideration during structural elucidation.[6] Spectroscopic evidence, particularly from ¹³C NMR, is key to identifying the dominant tautomer.
-
Thione Form: Characterized by a C=S double bond and an N-H proton.
-
Thiol Form: Characterized by a C-S-H single bond and a C=N double bond within the ring.
Computational methods, such as Density Functional Theory (DFT), can also be used to compare calculated NMR chemical shifts of both tautomers with experimental data to confirm the structure.[6]
Q4: My IR spectrum doesn't show a clear C=S peak. How can I confirm the thione structure?
A4: The C=S (thione) group, unlike a C=O (carbonyl) group, does not produce a strong, characteristic absorption band in IR spectroscopy, which can make its identification difficult.[6] Therefore, while you should see a clear C=O stretch for the quinazolinone ring (typically ~1680-1660 cm⁻¹), the absence of a distinct C=S peak is common. Rely on NMR and Mass Spectrometry for more definitive structural evidence.
Q5: What are the key signals to look for in the ¹³C NMR spectrum to identify the thione tautomer?
A5: The most diagnostic signal for the thione tautomer is the chemical shift of the C=S carbon. This carbon is significantly deshielded and resonates far downfield, typically in the range of 180-185 ppm .[6] This is a much higher value than would be expected for a C-S single bond in the thiol form. The C=O carbon of the quinazolinone ring typically appears around 161-164 ppm.
Q6: I am having trouble dissolving the compound for NMR analysis. What solvents are recommended?
A6: Quinazolinone derivatives can exhibit poor solubility in standard solvents like chloroform-d (CDCl₃). If you face solubility issues, try using dimethyl sulfoxide-d₆ (DMSO-d₆), which is often effective for this class of compounds.[7] In some cases, a mixed solvent system, such as CDCl₃ with a small amount of deuterated methanol (CD₃OD), may also improve solubility.[6]
Q7: What is the most important feature to check for in the mass spectrum?
A7: The key feature is the isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), you will observe two molecular ion peaks: the M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in your molecule.
Data Summary
The table below summarizes expected spectroscopic data for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one based on data from closely related structures. Actual values may vary based on solvent and experimental conditions.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (Ar-H) expected between 7.0-8.5 ppm. A broad singlet for the N-H proton (if in thione form and not exchanged). |
| ¹³C NMR | Chemical Shift (δ) | C=S: ~182 ppm (Thione Form).[6] C=O: ~163 ppm.[6] Aromatic carbons: 115-150 ppm. |
| Mass Spec (EI-MS) | Molecular Ion | M⁺ and M+2 peaks corresponding to C₁₄H₉³⁵ClN₂OS and C₁₄H₉³⁷ClN₂OS, respectively, in an ~3:1 ratio.[6] |
| IR | Wavenumber (cm⁻¹) | C=O Stretch: ~1680-1660 cm⁻¹.[5] N-H Stretch: ~3450-3100 cm⁻¹ (can be broad).[5] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Preparation: Prepare a TLC chamber with a filter paper wick and a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate). Spot the solution onto a silica gel TLC plate. Also spot the starting material for comparison.
-
Development: Place the plate in the sealed chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf values for the starting material and product spots.
Protocol 2: NMR Sample Preparation (Using DMSO-d₆)
-
Weighing: Accurately weigh 5-10 mg of your purified, dry compound directly into a clean, dry NMR tube.
-
Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert it until the sample is fully dissolved. Mild heating or sonication can be used if the compound dissolves slowly, but check for thermal stability first.
-
Analysis: The sample is now ready for analysis in the NMR spectrometer.
Troubleshooting Workflows
This decision-making workflow can help guide your characterization process if you encounter ambiguous results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Chlorophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ujpronline.com [ujpronline.com]
- 5. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 6. 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, characterization, and experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis
Question 1: My synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields are a common issue in multi-step organic syntheses. Several factors could be contributing to this problem.
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Incomplete Reaction: The reaction may not be going to completion.
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Solution: Increase the reaction time or temperature. However, be cautious as excessive heat can lead to degradation of the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
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Purity of Starting Materials: Impurities in the starting materials (anthranilic acid and 4-chlorophenyl isothiocyanate) can interfere with the reaction.
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Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Improper Reaction Conditions: The reaction conditions, such as the choice of solvent and catalyst, are crucial.
-
Solution: A common method for the synthesis of similar 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives involves refluxing anthranilic acid and the corresponding phenyl isothiocyanate in a solvent like ethanol with a base such as sodium carbonate.[1] Microwave-assisted synthesis has also been reported for related quinazolinones and can sometimes improve yields and reduce reaction times.[2]
-
Troubleshooting Low Yields
| Potential Cause | Recommended Action |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor by TLC. |
| Impure starting materials | Check purity of reactants. Purify if necessary. |
| Suboptimal solvent | Experiment with different solvents (e.g., ethanol, DMF). |
| Incorrect stoichiometry | Ensure accurate measurement of reactants. |
| Product degradation | Avoid excessive heating. Monitor for side product formation. |
Purification
Question 2: I am having difficulty purifying the crude 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one. What are the recommended purification methods?
Answer: Proper purification is essential to obtain a high-purity product for subsequent experiments.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Procedure: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinazolinone derivatives, ethanol is often a good choice for recrystallization.[3] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The purified crystals will precipitate out, leaving impurities in the solution.
-
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a powerful alternative.
-
Procedure: A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system (eluent) is then passed through the column. The components of the mixture will separate based on their affinity for the silica gel and the eluent. For related compounds, a mixture of hexane and ethyl acetate is often used as the eluent.[2]
-
Purification Troubleshooting
| Issue | Potential Cause | Recommended Action | | :--- | :--- | | Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Choose a lower-boiling point solvent. Ensure the compound is fully dissolved before cooling. | | Poor separation in column chromatography | Incorrect eluent polarity. | Perform TLC with different solvent systems to find the optimal eluent for separation. | | Product remains in the mother liquor after recrystallization | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to maximize precipitation. Reduce the initial volume of the hot solvent. |
Characterization
Question 3: The NMR spectrum of my synthesized compound is complex and difficult to interpret. What are the expected chemical shifts for 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one?
Expected 1H NMR Chemical Shifts (in DMSO-d6) for Similar Structures
| Proton | Expected Chemical Shift (ppm) | Reference Compound |
| Aromatic Protons | 7.5 - 8.2 | 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one[4] |
| -SH Proton | ~12.7 (broad singlet) | 2-phenylquinazolin-4(3H)-one derivatives[5] |
Expected 13C NMR Chemical Shifts (in DMSO-d6) for a Similar Structure
| Carbon | Expected Chemical Shift (ppm) | Reference Compound |
| C=O | ~161.8 | 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one[4] |
| Aromatic Carbons | 120 - 148 | 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one[4] |
Troubleshooting Characterization
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in NMR | Presence of impurities or residual solvent. | Purify the sample further. Check for common solvent peaks. |
| Broad NMR signals | Aggregation of the compound or proton exchange. | Run the NMR at a higher temperature. Add a drop of D2O to identify exchangeable protons. |
| Incorrect mass in MS | Formation of adducts (e.g., with sodium). | Check for [M+Na]+ or other common adducts. |
Solubility and Stability
Question 4: My compound, 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one, has poor solubility in common solvents for biological assays. How can I improve its solubility?
Answer: Poor aqueous solubility is a common characteristic of quinazolinone derivatives.
-
Co-solvents: Using a co-solvent system is a standard approach. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are good initial choices for creating stock solutions. For aqueous assays, the final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system.
-
pH Adjustment: The solubility of quinazolinones can be pH-dependent. Investigating the effect of pH on solubility may reveal conditions where the compound is more soluble.
-
Formulation Strategies: For in vivo studies, formulation with solubilizing agents such as cyclodextrins or surfactants may be necessary.
Common Laboratory Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes on Quinazolinone Solubility |
| Water | 100 | High | Generally poor solubility. |
| Ethanol | 78 | High | Often used for recrystallization. Moderate solubility. |
| Methanol | 65 | High | Can be used for recrystallization. Moderate solubility. |
| DMSO | 189 | High | Good solvent for creating stock solutions. |
| DMF | 153 | High | Good solvent for creating stock solutions. |
| Ethyl Acetate | 77 | Medium | Used as an eluent in chromatography. |
| Hexane | 69 | Low | Used as an eluent in chromatography. |
Question 5: Is 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one stable under typical experimental conditions?
Answer: The stability of the compound can be influenced by factors such as pH, light, and temperature. While specific stability data for the title compound is not available, a study on a related quinazolin-4(3Н)-one derivative showed it to be stable to UV radiation and elevated temperatures (80°C) but unstable to hydrolysis in a strong alkaline medium (1M NaOH).[6] It is advisable to store the compound in a cool, dark, and dry place. For solutions, it is best to prepare them fresh for each experiment.
Experimental Protocols & Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one.
References
- 1. chemmethod.com [chemmethod.com]
- 2. 3-(4-Chlorophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cram.com [cram.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
avoiding common pitfalls in quinazolinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of quinazolinones.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I am experiencing very low yields or no formation of my desired quinazolinone product. What are the common causes and how can I troubleshoot this?
A: Low or non-existent yields are a frequent challenge in quinazolinone synthesis. A systematic approach to identifying the root cause is essential.
Possible Causes & Troubleshooting Steps:
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Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles or aldehydes can lead to unwanted side reactions and a decrease in product formation[1].
-
Solution: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify the starting materials. For example, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from a suitable solvent like ethanol or hexanes[1].
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly influence the reaction outcome[2].
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Temperature: Some synthetic routes require high temperatures to overcome the activation energy barrier[1][2].
-
Optimization: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition for your specific reaction[1].
-
-
Solvent: The polarity and boiling point of the solvent can affect reactant solubility, reaction rates, and the stability of intermediates[1]. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields, whereas ethanol and non-polar solvents like toluene are ineffective[1].
-
Optimization: Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that gives the best yield[1].
-
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours[2].
-
-
Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are crucial for the reaction's success[1].
-
Solution: Use a fresh batch of the catalyst and ensure it is not deactivated by impurities in the starting materials or solvent. It may also be necessary to optimize the catalyst loading[1].
-
-
Product Decomposition: The desired product might be unstable under the reaction conditions.
-
Solution: Consider a milder synthetic route or shorten the reaction time. To check for product stability, you can subject a small sample of the purified product to the reaction conditions (without the starting materials) and monitor for any decomposition using TLC or LC-MS[1].
-
-
Oxidation of Intermediates: If the reaction is sensitive to air, oxidation of intermediates can occur.
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon. Ensure all glassware is dried and cooled under a stream of inert gas, and use degassed solvents[1].
-
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in quinazolinone synthesis.
Issue 2: Presence of Side Products and Impurities
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: The formation of side products is a common pitfall. Understanding the potential side reactions in your chosen synthetic route is key to minimizing them.
Common Side Products & Solutions:
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Unreacted Starting Materials: The most straightforward impurity to identify.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction has stalled, re-evaluate the reaction conditions (temperature, time, catalyst).
-
-
Benzoxazinone Intermediate: In syntheses starting from anthranilic acid and an anhydride (like acetic anhydride), a 2-substituted-4H-3,1-benzoxazin-4-one intermediate is formed. Incomplete conversion of this intermediate to the desired quinazolinone will result in it being a major impurity[3].
-
Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is used and that the reaction conditions are adequate for the subsequent ring-opening and cyclization to the quinazolinone[3].
-
Two-Step Synthesis via Benzoxazinone Intermediate
Caption: The two-step synthesis of quinazolinones involving a benzoxazinone intermediate.
Issue 3: Purification Challenges
Q: I am having difficulty purifying my crude quinazolinone product. What are the best practices?
A: Purification can be challenging, but selecting the right method and optimizing its parameters can lead to a high-purity product.
Common Purification Techniques & Troubleshooting:
-
Recrystallization: This is often the most effective method for initial purification of solid products[4].
-
Problem: The compound does not crystallize upon cooling.
-
Solution: Too much solvent may have been used; try reheating the solution to evaporate some solvent before cooling again. Alternatively, scratching the inside of the flask with a glass rod can induce crystallization[4]. If the compound remains oily, the chosen solvent may not be suitable. Test the solubility of your crude product in various solvents at both room temperature and their boiling points to find an appropriate one (high solubility when hot, low solubility when cold)[1].
-
-
Problem: The product is lost during hot filtration.
-
Solution: Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
-
-
Silica Gel Column Chromatography: A versatile technique for separating the desired product from impurities[4].
-
Problem: Poor separation of compounds (overlapping bands).
-
Solution: The solvent system (eluent) is likely not optimal. Use TLC to test different solvent mixtures to find one that provides good separation between your product and the impurities. A shallower solvent gradient during the column run can also improve separation[4].
-
-
Problem: The product irreversibly adsorbs to the silica gel.
-
Solution: Consider using a different stationary phase (e.g., alumina) or adding a small amount of a polar solvent (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent.
-
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for purifying challenging mixtures or for obtaining very high purity material.
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Best Practice: Reverse-phase HPLC using a C18 column is commonly employed for quinazolinone derivatives. A typical mobile phase is a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape. It is advisable to first develop a suitable gradient elution method on an analytical scale[4].
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Frequently Asked Questions (FAQs)
Q1: Which starting materials are commonly used for quinazolinone synthesis? A1: Common starting materials include anthranilic acid, 2-aminobenzamides, 2-aminobenzonitriles, and isatoic anhydrides[3][5]. The choice of starting material often dictates the synthetic route.
Q2: What is the Niementowski synthesis? A2: The Niementowski synthesis is a classic method for preparing 4(3H)-quinazolinones by the condensation of anthranilic acid with an amide at high temperatures (130–150 °C). Microwave irradiation has been shown to improve yields and reduce reaction times for this method[3][6].
Q3: How can I monitor the progress of my quinazolinone synthesis reaction? A3: Thin Layer Chromatography (TLC) is the most common and effective method. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared[3].
Q4: Are there any green chemistry approaches for quinazolinone synthesis? A4: Yes, several green chemistry approaches have been developed. These include using microwave-assisted synthesis to reduce reaction times and energy consumption, employing deep eutectic solvents (DESs) as environmentally benign reaction media, and developing catalyst- and solvent-free procedures[7][8][9].
Data on Optimized Reaction Conditions
The selection of catalyst, base, and solvent can dramatically impact the yield of quinazolinone synthesis. The following table summarizes the optimization of conditions for a specific CuAAC/Ring Cleavage reaction to synthesize a phenolic quinazolin-4(3H)-one.
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 92 |
| 2 | CuI | DBU | DMF | 75 |
| 3 | CuI | DBU | Toluene | <10 |
| 4 | CuI | Et₃N | DMSO | 68 |
| 5 | Cu₂O | DBU | DMSO | 81 |
| 6 | CuSO₄·5H₂O | DBU | DMSO | 55 |
| Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol) were stirred at room temperature for 12 hours. Isolated yields are reported.[3] |
This data indicates that for this particular transformation, the combination of CuI as the catalyst, DBU as the base, and DMSO as the solvent provides the optimal conditions[3].
Key Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide and Aldehydes
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO)[3].
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by monitoring the reaction with TLC[3].
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Precipitate the crude product by pouring the reaction mixture into ice water[3].
-
Purification: Collect the solid product by filtration, wash it with water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel[3].
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate
This protocol is based on the microwave-assisted synthesis from anthranilic acid[3][7].
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride[3][7].
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. The time and power should be optimized to maximize the yield of the benzoxazinone intermediate[3]. A conventional heating approach can also be used[7].
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is then reacted with an amine source, such as ammonium acetate.
-
Reaction Conditions: The reaction conditions (solvent, temperature, time) will depend on the specific amine used and should be optimized accordingly.
-
Purification: The final product is typically purified by recrystallization or column chromatography[3].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
Technical Support Center: Scaling Up Production of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS No. 1028-40-6).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one? A1: The most prevalent method is the one-pot condensation reaction between anthranilic acid and 4-chlorophenyl isothiocyanate. This approach is favored for its operational simplicity and generally good yields. The reaction is typically performed in a polar aprotic solvent like ethanol or DMF.
Q2: What are the most critical parameters to monitor during the scale-up of this synthesis? A2: When scaling up, heat and mass transfer become critical.[3][4] Key parameters to control are:
-
Temperature: The reaction can be exothermic. Inefficient heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and impurity formation.[4] A jacketed reactor with a reliable temperature control unit is essential.[3]
-
Mixing Efficiency: Inadequate stirring can create localized "hot spots" or areas of high reactant concentration, leading to lower yields and increased impurities.[3][4] The stirrer design and speed must be optimized for the larger vessel.[3]
-
Rate of Reagent Addition: A controlled, semi-batch addition of one reactant can help manage the reaction exotherm and maintain optimal concentration profiles.[3]
Q3: How can I effectively monitor the reaction's progress on a larger scale? A3: Regular in-process controls (IPCs) are crucial. Thin Layer Chromatography (TLC) is a cost-effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended to track the consumption of starting materials and the formation of the product and any significant impurities.[4][5]
Q4: What are the recommended purification techniques for large-scale batches? A4: For multi-gram to kilogram scale, recrystallization is the most economical and effective method for initial purification.[5] The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[5] If further purification is needed to remove closely related impurities, slurry washes or column chromatography with a wider diameter column and appropriate silica gel loading may be employed.[5]
Q5: Which analytical techniques are essential for the final product's quality control (QC)? A5: A comprehensive QC analysis should include:
-
HPLC: To determine purity and quantify any impurities.[5]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight.[5]
-
Melting Point: As an indicator of purity.
-
FT-IR Spectroscopy: To identify key functional groups.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Question: My scaled-up reaction has a significantly lower yield compared to the bench-scale experiment. What are the likely causes and solutions?
Answer: A drop in yield during scale-up is a common challenge.[3] The cause often relates to physical parameters that change with volume.
-
Possible Cause 1: Inefficient Heat Transfer.
-
Explanation: The surface-area-to-volume ratio decreases as scale increases, making it harder to dissipate heat.[3] Uncontrolled temperature spikes can degrade starting materials or the product.[3]
-
Solution: Monitor the internal reaction temperature closely using a calibrated probe.[3] Use a jacketed reactor with an efficient cooling system. Consider slowing down the addition of the isothiocyanate to better control the exotherm.[3]
-
-
Possible Cause 2: Poor Mixing.
-
Explanation: Non-homogenous mixing in a large reactor can lead to localized areas where the reaction does not proceed efficiently.[4]
-
Solution: Ensure the stirrer (e.g., anchor or turbine impeller) is appropriately sized for the reactor geometry and the stirring speed is sufficient to maintain a homogenous slurry or solution.[3]
-
-
Possible Cause 3: Incomplete Reaction.
-
Explanation: The optimal reaction time may be longer at a larger scale due to changes in kinetics or mass transfer limitations.[4]
-
Solution: Monitor the reaction using TLC or HPLC until the starting materials are consumed. Consider extending the reaction time or performing a modest temperature increase if stability allows.[4]
-
Problem 2: Increased Impurity Profile
Question: My crude product from the large-scale batch shows new or significantly higher levels of impurities. How can I address this?
Answer: Changes in the impurity profile often point to side reactions being favored under the new scale-up conditions.[3]
-
Possible Cause 1: Dimerization or Side Reactions.
-
Explanation: High local concentrations or temperatures can promote the formation of dimers of anthranilic acid or other side products.[6]
-
Solution: Lower the reaction temperature and ensure efficient mixing.[6] Diluting the reaction mixture slightly may also help. Check the quality of starting materials, as impurities can act as catalysts for side reactions.[3]
-
-
Possible Cause 2: Hydrolysis of Product/Intermediates.
-
Explanation: The quinazolinone ring can be susceptible to hydrolysis, especially if the work-up involves strongly acidic or basic conditions at elevated temperatures.[6]
-
Solution: Use anhydrous solvents for the reaction.[3] During work-up, ensure that pH adjustments are made at controlled temperatures (e.g., in an ice bath) and avoid prolonged exposure to harsh conditions.
-
Problem 3: Difficulty with Product Isolation and Crystallization
Question: The crude product precipitates as an oil or is very difficult to crystallize after scale-up. What should I do?
Answer: Crystallization issues are often caused by lingering impurities or using a non-optimal solvent system for the larger volume.[5]
-
Possible Cause 1: Presence of Impurities.
-
Explanation: Impurities can act as "crystal poisons," inhibiting the formation of a stable crystal lattice and leading to oiling out.[5]
-
Solution: Before attempting crystallization, try to purify the crude material. A simple charcoal treatment can remove colored impurities. A quick filtration through a plug of silica gel can remove baseline impurities.
-
-
Possible Cause 2: Sub-optimal Crystallization Conditions.
-
Explanation: The cooling rate or solvent-to-solute ratio may need adjustment for larger volumes.
-
Solution: Allow the hot solution to cool slowly to room temperature before moving it to an ice bath, as rapid cooling can cause oiling.[5] If the product oils out, try reheating the mixture to dissolve it and then add slightly more solvent before cooling again. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can help induce crystallization.[5]
-
-
Possible Cause 3: Incorrect Solvent System.
-
Explanation: A solvent that works on a small scale may not be ideal for a larger batch.
-
Solution: Systematically test different solvents or solvent/anti-solvent systems (e.g., Ethanol/Water, DMF/Water, Ethyl Acetate/Hexane) on a small sample of the crude material to find the optimal conditions for crystallization.[5]
-
Data Presentation
Table 1: Example of Scale-Up Parameter Optimization
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Rationale for Change | Potential Impact |
| Solvent | Ethanol | Ethanol | Maintain solvent for consistency. | - |
| Solvent Volume | 200 mL | 18 L | Reduced concentration to aid stirring and heat transfer. | May slightly increase reaction time. |
| Reaction Temp. | 78°C (Reflux) | 70-75°C | Lower temperature to prevent runaway exotherm.[3] | Better control, reduced impurity formation. |
| Addition Time | 5 min | 60-90 min | Control reaction rate and exotherm.[3] | Improved safety and impurity profile. |
| Reaction Time | 4 hours | 6-8 hours | Slower kinetics due to lower concentration/temp.[4] | Ensures reaction completion. |
| Typical Yield | 85% | 75-80% | Minor yield loss is common during scale-up. | Acceptable trade-off for safety and purity. |
Table 2: Troubleshooting Common Impurities
| Potential Impurity | Structure | Likely Cause | Mitigation Strategy |
| Unreacted Anthranilic Acid | 2-Aminobenzoic acid | Incomplete reaction.[3] | Increase reaction time or temperature; improve mixing.[3] |
| Unreacted Isothiocyanate | 4-Chlorophenyl isothiocyanate | Incomplete reaction; poor stoichiometry. | Ensure 1:1 molar ratio; increase reaction time. |
| Di-anthranilide Urea Derivative | N,N'-bis(2-carboxyphenyl)urea | Reaction with trace water and self-condensation. | Use anhydrous solvents and reagents; maintain inert atmosphere. |
| Ring-Opened Product | 2-((4-chlorophenyl)carbamothioylamino)benzoic acid | Incomplete cyclization.[6] | Increase reaction time or temperature; ensure solvent is appropriate for cyclization. |
Table 3: Analytical Data for Quality Control
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₄H₉ClN₂OS[1][2] |
| Molecular Weight | 288.75 g/mol [2] |
| Melting Point | >300°C (Decomposition may be observed) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.5 (s, 1H, SH), 8.1-7.4 (m, 8H, Ar-H) |
| Mass Spec (ESI-MS) | m/z 289.0 [M+H]⁺, 287.0 [M-H]⁻ |
| Purity (HPLC) | ≥98.0% |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative)
Materials:
-
Anthranilic acid (1.0 eq)
-
4-Chlorophenyl isothiocyanate (1.0 eq)
-
Anhydrous Ethanol (approx. 20 mL per gram of anthranilic acid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anthranilic acid and anhydrous ethanol.
-
Stir the mixture to form a suspension.
-
Add 4-chlorophenyl isothiocyanate to the suspension in one portion at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum at 60-70°C to a constant weight.
Protocol 2: Key Considerations for Scale-Up
-
Equipment: Use a jacketed glass or stainless steel reactor with overhead stirring and a temperature control unit. Ensure the condenser is adequately sized for the solvent volume.
-
Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon) before adding reagents to minimize oxidative side reactions and exclude moisture.
-
Reagent Addition: Charge the anthranilic acid and solvent to the reactor first. Add the 4-chlorophenyl isothiocyanate via an addition funnel or pump over 60-90 minutes to control the exotherm. Monitor the internal temperature throughout the addition.
-
Heating & Cooling: Use the reactor jacket to gradually heat the mixture to the target temperature (e.g., 70-75°C). Be prepared to apply cooling if the internal temperature exceeds the set point.
-
Work-up: Once the reaction is complete, cool the batch in a controlled manner. For isolation, consider using a centrifuge or a filter press for large quantities.
-
Drying: Use a vacuum oven with temperature control to dry the product efficiently and safely.
Protocol 3: Purification by Recrystallization
-
Solvent Screening: On a small scale, test the solubility of the crude product in various solvents (e.g., DMF, DMSO, Acetic Acid) to find one that provides high solubility when hot and low solubility when cold. DMF is often a suitable choice.
-
Dissolution: In a reactor, charge the crude product and the minimum amount of the chosen solvent required for complete dissolution at an elevated temperature (e.g., 100-120°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.
-
Complete Precipitation: Once the solution has reached room temperature, it can be further cooled in an ice bath or chiller to maximize product precipitation.[5]
-
Isolation and Washing: Collect the crystals by filtration. Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor.[5]
-
Drying: Dry the purified crystals in a vacuum oven until the solvent is completely removed.
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of the target compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield during scale-up.
Logical Relationship for Impurity Formation
Caption: Relationship between process deviations and resulting common impurities.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1028-40-6 CAS MSDS (3-(4-CHLORO-PHENYL)-2-MERCAPTO-3H-QUINAZOLIN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Scrutinizing the Molecular Architecture: A Spectroscopic Validation of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
A comprehensive analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data provides unequivocal evidence for the structure of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. This guide offers a comparative overview of its spectral characteristics alongside closely related analogues, furnishing researchers, scientists, and drug development professionals with essential data for structural confirmation and further investigation.
Comparative Spectroscopic Data Analysis
The structural elucidation of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one relies on the interpretation of key signals in its ¹H NMR, ¹³C NMR, and IR spectra. The following tables present a compilation of spectral data for structurally similar compounds, providing a basis for comparison and prediction of the target molecule's spectral properties.
Table 1: ¹H NMR Spectral Data Comparison of Quinazolinone Derivatives
| Compound | Aromatic Protons (δ, ppm) | Other Key Signals (δ, ppm) |
| Predicted: 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one | ~7.2-8.2 (m, 8H) | ~10-13 (br s, 1H, SH) |
| 3-(4-Chlorophenyl)-2-((3-morpholino-3-oxopropyl) thio) quinazolin-4 (3H) -one[1] | 8.10 (s, 1H), 7.65 (m, 1H), 6.50 (m, 3H), 6.30 (m, 3H) | 3.55 (t, 4H), 3.40 (t, 4H), 2.75 (t, 2H) |
| 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one[2] | 8.05 (d, 1H), 7.82 (br d, 1H), 7.48 (m, 1H), 7.30 & 7.20 (d, 4H), 7.16 (m, 1H) | 3.99 (d, 1H), 3.73 (d, 1H) |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one[3] | 7.96 (d, 1H), 7.80 (dd, 1H), 7.50–7.40 (m, 3H), 7.42 (dd, 1H), 7.36 (dd, 1H), 7.29 (d, 2H) | 13.05 (s, 1H, SH) |
Table 2: ¹³C NMR Spectral Data Comparison of Quinazolinone Derivatives
| Compound | C=O (δ, ppm) | C=S/C-S (δ, ppm) | Aromatic Carbons (δ, ppm) |
| Predicted: 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one | ~160-165 | ~175-185 | ~115-150 |
| 3-(4-Chlorophenyl)-2-((3-morpholino-3-oxopropyl) thio) quinazolin-4 (3H) -one[1] | 162 | 170 | 119, 120, 122, 126, 128, 129, 130, 132, 135, 148 |
| 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one[2] | 163.4 | 182.3 | 121.9, 125.4, 129.3, 138.5, 148.4, 160.4 |
Table 3: IR Spectral Data Comparison of Quinazolinone Derivatives (cm⁻¹)
| Compound | C=O Stretch (ν) | C=S Stretch (ν) | N-H/S-H Stretch (ν) | Aromatic C-H Stretch (ν) |
| Predicted: 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one | ~1670-1690 | ~1100-1200 | ~2550-2600 (S-H) | ~3000-3100 |
| 3-(4-Chlorophenyl)-2-((3-morpholino-3-oxopropyl) thio) quinazolin-4 (3H) -one[1] | 1720 | - | - | 2924 |
| 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one[2] | 1653 | ~1293 | 3158, 3071, 3025 (N-H) | 2978 |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one[3] | 1659 | - | 3217, 3134 (N-H) | 3028 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the structural validation of quinazolinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., DMSO-d₆ at δ = 39.52 ppm or CDCl₃ at δ = 77.16 ppm).
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: IR spectra are recorded on an FT-IR spectrometer, such as a Thermo Nicolet Nexus 670 or a Shimadzu IR 435.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for Structural Validation
The logical flow for confirming the structure of a synthesized compound like 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one involves a series of spectroscopic and analytical steps.
Caption: Workflow for the synthesis and structural validation of a chemical compound.
By following this systematic approach and carefully analyzing the comparative spectroscopic data, researchers can confidently validate the structure of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, paving the way for its further exploration in various scientific and medicinal applications.
References
Unveiling the Anticancer Potential of Quinazolinone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the quinazolinone scaffold has emerged as a privileged structure, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the anticancer activity of various quinazolinone derivatives, supported by experimental data, detailed methodologies, and mechanistic insights into their action on key signaling pathways.
This comparative analysis focuses on recently synthesized quinazolinone derivatives, highlighting their efficacy and potential as next-generation cancer therapeutics. By presenting quantitative data in a clear, comparative format and detailing the experimental protocols, this guide aims to facilitate the evaluation and selection of promising candidates for further preclinical and clinical development.
Comparative Anticancer Activity of Quinazolinone Derivatives
The in vitro cytotoxic activity of a series of novel quinazolinone derivatives was evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency. The following tables summarize the IC50 values for representative quinazolinone derivatives, providing a direct comparison of their anticancer efficacy.
Table 1: Cytotoxic Activity (IC50 in µM) of Quinazolinone-Quinoxalindione Hybrids [1]
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| 11a | >100 | >100 |
| 11b | 80.5 ± 2.5 | 75.2 ± 3.1 |
| 11c | 65.2 ± 1.8 | 60.5 ± 2.2 |
| 11d | 50.1 ± 1.5 | 45.8 ± 1.9 |
| 11e | 95.3 ± 3.2 | 88.6 ± 2.8 |
| 11f | >100 | 92.3 ± 3.5 |
| 11g | 15.2 ± 0.9 | 10.8 ± 0.7 |
| Doxorubicin | 7.7 | 7.7 |
Data represents the mean ± SD of three independent experiments.
Table 2: Cytotoxic Activity (IC50 in µM) of Quinazolinone-Benzyl Piperidine Derivatives [2]
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | 5637 (Bladder Cancer) | MRC-5 (Normal Lung Fibroblast) |
| 7a | 8.9 ± 0.1 | 12.5 ± 0.2 | 10.3 ± 0.1 | 15.8 ± 0.3 |
| 7b | 10.2 ± 0.3 | 15.1 ± 0.4 | 12.8 ± 0.2 | 18.2 ± 0.5 |
| 7c | 7.5 ± 0.1 | 10.8 ± 0.2 | 9.1 ± 0.1 | 14.2 ± 0.3 |
| 7d | 12.1 ± 0.4 | 18.2 ± 0.5 | 15.6 ± 0.4 | 20.1 ± 0.6 |
| 7e | 9.8 ± 0.2 | 13.5 ± 0.3 | 11.2 ± 0.2 | 16.5 ± 0.4 |
| 7f | 15.2 ± 0.5 | 20.1 ± 0.6 | 18.3 ± 0.5 | 22.8 ± 0.7 |
| 7g | 6.8 ± 0.1 | 9.5 ± 0.1 | 8.2 ± 0.1 | 13.1 ± 0.2 |
| 7h | 18.5 ± 0.6 | 25.3 ± 0.8 | 22.1 ± 0.7 | 28.9 ± 0.9 |
| Erlotinib | 5.2 ± 0.1 | 8.1 ± 0.1 | 6.5 ± 0.1 | 10.5 ± 0.2 |
Data represents the mean ± SD of three independent experiments.
Table 3: Cytotoxic Activity (IC50 in µM) of Quinazolinone-Thiazole Hybrids [3]
| Compound | PC3 (Prostate Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |
| A1 | 25 ± 1.5 | 35 ± 2.1 | 40 ± 2.5 |
| A2 | 15 ± 0.9 | 20 ± 1.2 | 28 ± 1.8 |
| A3 | 10 ± 0.6 | 10 ± 0.6 | 12 ± 0.8 |
| A4 | 30 ± 1.8 | 42 ± 2.5 | 55 ± 3.3 |
| A5 | 45 ± 2.7 | 18 ± 1.1 | 15 ± 0.9 |
| A6 | 50 ± 3.0 | 30 ± 1.8 | 18 ± 1.1 |
| B1 | 60 ± 3.6 | 75 ± 4.5 | 80 ± 4.8 |
| B2 | 70 ± 4.2 | 80 ± 4.8 | 95 ± 5.7 |
| B3 | 85 ± 5.1 | 95 ± 5.7 | >100 |
| B4 | 20 ± 1.2 | 40 ± 2.4 | 45 ± 2.7 |
| Doxorubicin | 3.7 ± 0.2 | 7.2 ± 0.4 | 5.6 ± 0.3 |
Data represents the mean ± SD of three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and quinazolinone derivatives.
Protocol 1: Cell Viability (MTT) Assay[1][3][4][5][6]
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
Quinazolinone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate for a further 48-72 hours.
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry[7]
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with quinazolinone derivatives.
Materials:
-
Cancer cells treated with quinazolinone derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of quinazolinone derivatives for 24-48 hours. Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Protocol 3: Caspase-3 Activity Assay[8][9][10]
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to determine if the quinazolinone derivatives induce programmed cell death.
Materials:
-
Cancer cells treated with quinazolinone derivatives
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysate Preparation: Treat cells with the quinazolinone derivatives for the desired time. Harvest the cells and lyse them using a suitable cell lysis buffer on ice.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay kit.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase-3 substrate and assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The caspase-3 activity is proportional to the signal generated and can be expressed as fold-change relative to the untreated control.
Signaling Pathways and Mechanisms of Action
Quinazolinone derivatives exert their anticancer effects through the modulation of various cellular signaling pathways that are often dysregulated in cancer. Key targets include the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[4][5][6][7][8][9]
EGFR Signaling Pathway
The EGFR signaling cascade plays a pivotal role in regulating cell growth and proliferation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Several quinazolinone derivatives have been designed as potent EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.[5][6]
References
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Biological Evaluation of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one: A Comparative Analysis Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Promising Quinazolinone Derivative
The heterocyclic compound 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one belongs to the quinazolinone class, a scaffold renowned for its diverse pharmacological activities.[1] Extensive research has demonstrated the potential of quinazolinone derivatives in various therapeutic areas, including oncology, and as anti-inflammatory and antimicrobial agents. This guide provides a comparative biological evaluation of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its closely related analogs against established inhibitors in key biological pathways. While direct head-to-head comparative studies on this specific molecule are limited, this analysis consolidates data from related compounds to offer a valuable perspective on its potential efficacy and mechanisms of action.
Anticancer Activity: Targeting Key Proliferation Pathways
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds targeting crucial signaling pathways involved in tumor growth and proliferation.[2][3] One of the primary mechanisms of action for many quinazolinone-based anticancer drugs is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a pivotal role in cell division and survival.[4][5]
Comparative Anticancer Activity Data
| Compound/Drug | Target | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinazolinone Derivative (Generic) | EGFR | NSCLC | Varies | Erlotinib | Varies |
| Quinazolinone Derivative (Generic) | EGFR | Breast Cancer | Varies | Gefitinib | Varies |
| Quinazolinone Derivative (Generic) | Aurora Kinase A | NSCLC | Varies | - | - |
Note: The IC50 values for "Quinazolinone Derivative (Generic)" are representative of the range of activities observed for various 2,3-disubstituted quinazolin-4(3H)-ones and are not specific to 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. NSCLC denotes Non-Small Cell Lung Cancer.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the test compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a known inhibitor (e.g., Erlotinib) for a specified duration (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: EGFR signaling pathway and potential inhibition by quinazolinones.
Enzyme Inhibition: Targeting Carbonic Anhydrases
Certain 2-mercapto-quinazolinone derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[9] Specifically, isoforms like CA IX and CA XII are associated with tumorigenesis, making them attractive targets for anticancer drug development.
Comparative Carbonic Anhydrase Inhibition Data
| Compound/Drug | Target Isoform | Ki (nM) | Reference Compound | Ki (nM) |
| 2-Mercaptoquinazolinone Derivative (Generic) | hCA I | 81.0 - 3084 | Acetazolamide | ~250 |
| 2-Mercaptoquinazolinone Derivative (Generic) | hCA II | 0.25 - 10.8 | Acetazolamide | ~12 |
| 2-Mercaptoquinazolinone Derivative (Generic) | hCA IX | 3.7 - 50.4 | Acetazolamide | ~25 |
| 2-Mercaptoquinazolinone Derivative (Generic) | hCA XII | 0.60 - 52.9 | Acetazolamide | ~5.7 |
Note: The Ki values are for a series of 2-mercapto-3H-quinazolin-4-one derivatives and not specifically for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. Data is presented to illustrate the potential inhibitory profile of this class of compounds against various human carbonic anhydrase (hCA) isoforms. Acetazolamide is a well-known carbonic anhydrase inhibitor.[10][11][12][13][14]
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay
The inhibition of carbonic anhydrase activity is typically measured using a stopped-flow instrument to monitor the kinetics of CO2 hydration.
-
Enzyme and Inhibitor Incubation: A solution of the purified CA isoenzyme is incubated with varying concentrations of the test compound.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow apparatus.
-
pH Monitoring: The hydration of CO2 to carbonic acid, which then dissociates into a proton and a bicarbonate ion, leads to a decrease in pH. This change is monitored using a pH indicator (e.g., phenol red).
-
Initial Velocity Measurement: The initial velocity of the enzymatic reaction is determined from the rate of pH change.
-
Ki Determination: The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Caption: Workflow for determining carbonic anhydrase inhibition.
Antibacterial Activity: A Potential New Class of Antimicrobials
The quinazolinone scaffold has also been explored for its antibacterial properties, with some derivatives showing promising activity against both Gram-positive and Gram-negative bacteria.[15][16] While data on 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is scarce, a related compound, 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one, has demonstrated potent antibacterial activity.[17] This suggests that the core structure possesses inherent antimicrobial potential.
Comparative Antibacterial Activity Data (Zone of Inhibition)
| Compound/Drug | Bacterial Strain | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| Related Quinazolinone Derivative | Bacillus subtilis | 10 | Ciprofloxacin | Varies |
| Related Quinazolinone Derivative | Proteus vulgaris | 12 | Ciprofloxacin | Varies |
Note: The data presented is for a related, more complex quinazolinone derivative and is used to illustrate the potential antibacterial efficacy of the 3-(4-chlorophenyl)-quinazolinone scaffold. The zone of inhibition for Ciprofloxacin can vary depending on the concentration and bacterial strain.
Experimental Protocol: Agar Well Diffusion Method
The antibacterial activity can be assessed using the agar well diffusion method.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria is uniformly spread on the surface of a sterile agar plate.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) and a standard antibiotic (e.g., Ciprofloxacin) are added to separate wells.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours) to allow for bacterial growth and diffusion of the compounds.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Conclusion
While direct comparative data for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is limited, the analysis of closely related analogs strongly suggests its potential as a versatile biological agent. The quinazolinone scaffold consistently demonstrates significant activity in anticancer, enzyme inhibition, and antibacterial assays. The presence of the 4-chlorophenyl and 2-mercapto groups are key structural features that likely contribute to these biological activities.
Further focused studies are warranted to elucidate the precise inhibitory concentrations, mechanisms of action, and signaling pathways affected by 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. Such research will be crucial in determining its potential for development as a novel therapeutic agent. This guide serves as a foundational resource for researchers interested in exploring the promising biological landscape of this and related quinazolinone derivatives.
References
- 1. 3-(4-Chlorophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajpr.com [iajpr.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 5. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies [mdpi.com]
- 8. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 12. scbt.com [scbt.com]
- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. singlecare.com [singlecare.com]
- 15. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 16. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles [mdpi.com]
- 17. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Quinazolinone-Based Compounds: A Guide for Researchers
A comprehensive analysis of the in vitro efficacy of various quinazolinone-based compounds against cancer cell lines and microbial pathogens. This guide provides a comparative overview of their biological activities, supported by experimental data, detailed protocols, and mechanistic insights into their signaling pathways.
Quinazolinone, a fused heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide offers a head-to-head comparison of various quinazolinone-based compounds, summarizing their in vitro performance from recent studies to aid researchers and drug development professionals in this promising field.
Anticancer Activity: A Quantitative Comparison
The in vitro cytotoxic effects of numerous quinazolinone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies significantly based on the specific substitutions on the quinazolinone core.
A series of novel quinazolinone derivatives demonstrated significant cytotoxic activity against various cancer cell lines. For instance, in one study, compounds 4 and 9 were notable for their effects on Caco-2, HepG2, and MCF-7 cells. Compound 4 showed IC50 values of 23.31 ± 0.09 µM (Caco-2), 53.29 ± 0.25 µM (HepG2), and 72.22 ± 0.14 µM (MCF-7).[1] Another study highlighted compound 8h with IC50 values of 23.09 µg/mL against SKLU-1 (lung cancer), 27.75 µg/mL against MCF-7 (breast cancer), and 30.19 µg/mL against HepG-2 (liver cancer).[2]
Further research into pyrazolo-[1,5-c]quinazolinones identified compounds 4i , 4m , and 4n with significant antiproliferative activity against A549 non-small cell lung cancer cells, with IC50 values of 17.0, 14.2, and 18.1 μM, respectively.[3] In a separate investigation, novel quinazolinone derivatives were synthesized and tested against MCF-7 and HeLa cell lines, with compound 11g showing the highest cytotoxic activity against HeLa cells with an IC50 value of 10 μM.[4]
The following table summarizes the IC50 values of selected quinazolinone-based compounds against various cancer cell lines, providing a clear comparison of their potencies.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4 | Caco-2 | Colon Cancer | 23.31 ± 0.09 | [1] |
| Compound 4 | HepG2 | Liver Cancer | 53.29 ± 0.25 | [1] |
| Compound 4 | MCF-7 | Breast Cancer | 72.22 ± 0.14 | [1] |
| Compound 9 | Caco-2 | Colon Cancer | 73.87 ± 0.13 | [1] |
| Compound 9 | HepG2 | Liver Cancer | 171.4 ± 0.12 | [1] |
| Compound 9 | MCF-7 | Breast Cancer | 96.58 ± 0.17 | [1] |
| Compound 8h | SKLU-1 | Lung Cancer | 23.09 (µg/mL) | [2] |
| Compound 8h | MCF-7 | Breast Cancer | 27.75 (µg/mL) | [2] |
| Compound 8h | HepG-2 | Liver Cancer | 30.19 (µg/mL) | [2] |
| Compound 4i | A549 | Non-small cell lung cancer | 17.0 | [3] |
| Compound 4m | A549 | Non-small cell lung cancer | 14.2 | [3] |
| Compound 4n | A549 | Non-small cell lung cancer | 18.1 | [3] |
| Compound 11g | HeLa | Cervical Cancer | 10 | [4] |
| LU1501 | SK-BR-3 | Breast Cancer | 10.16 ± 0.86 | [5] |
| LU1501 | HCC1806 | Breast Cancer | 10.66 ± 1.01 | [5] |
Antimicrobial Activity: A Comparative Analysis
Quinazolinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Several studies have reported the MIC values of newly synthesized quinazolinone compounds. For example, a series of quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds showed potent antimicrobial activity, with compound 5a exhibiting MIC values in the range of 1–16 µg/mL against various bacterial and fungal strains.[6] Another study found that a 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one derivative (3m ) was the most active antibacterial agent against Staphylococcus aureus with an MIC of 1.95 μg/mL, and the most active antifungal agent against Candida albicans, Aspergillus niger, and Rhizopus nigricans with an MIC of 3.90 μg/mL.[7]
The table below presents the MIC values of selected quinazolinone-based compounds against various microbial strains.
| Compound/Derivative | Microbial Strain | Type | MIC (µg/mL) | Reference |
| Compound 5a | Various Bacteria & Fungi | Bacteria/Fungi | 1-16 | [6] |
| Compound 4a | E. coli | Gram-negative Bacteria | 4 | [6] |
| Compound 4a | S. aureus | Gram-positive Bacteria | 4 | [6] |
| Compound 4a | B. subtilis | Gram-positive Bacteria | 4 | [6] |
| Compound 4a | S. typhimurium | Gram-negative Bacteria | 8 | [6] |
| Compound 4a | C. albicans | Fungus | 2 | [6] |
| Compound 3m | Staphylococcus aureus | Gram-positive Bacteria | 1.95 | [7] |
| Compound 3m | Candida albicans | Fungus | 3.90 | [7] |
| Compound 3m | Aspergillus niger | Fungus | 3.90 | [7] |
| Compound 3m | Rhizopus nigricans | Fungus | 3.90 | [7] |
| Compound 16 | S. aureus | Gram-positive Bacteria | 0.5 (mg/ml) | [8] |
| Compound 20 | B. subtilis | Gram-positive Bacteria | 0.5 (mg/ml) | [8] |
| Compound 29 | B. subtilis | Gram-positive Bacteria | 0.5 (mg/ml) | [8] |
| Compound 19 | P. aeruginosa | Gram-negative Bacteria | 0.15 (mg/ml) | [8] |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of quinazolinone derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that plays a crucial role in regulating cell growth and proliferation.[9] Overexpression or mutation of EGFR is common in many cancers, making it a prime target for anticancer therapies. Several quinazolinone derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs), which block the downstream signaling cascade and inhibit cancer cell growth.[9][10][11]
Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based compounds.
AKT/PI3K Signaling Pathway
The PI3K/AKT signaling pathway is another critical regulator of cell survival and proliferation that is often deregulated in cancer.[1][12] Quinazolinone derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1][12][13]
Caption: Quinazolinone-mediated inhibition of the AKT/PI3K signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is involved in inflammatory responses and cell survival.[14][15] Its aberrant activation is linked to cancer development and progression. Some quinazolinone derivatives have been identified as inhibitors of the NF-κB pathway, suggesting their potential as both anti-inflammatory and anticancer agents.[14][15][16][17]
Caption: Inhibition of the NF-κB signaling pathway by quinazolinone compounds.
Experimental Protocols
The in vitro evaluation of quinazolinone-based compounds typically involves a series of standardized assays to determine their cytotoxic and antimicrobial activities.
Cytotoxicity Assays
1. MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the quinazolinone compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader, and the IC50 values are calculated.[1]
2. SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.
Methodology:
-
Cells are seeded and treated with the compounds as in the MTT assay.
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance is measured, and the data is used to determine cell viability.
Antimicrobial Susceptibility Testing
Agar Well Diffusion Method: This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition around a well containing the compound in an agar plate inoculated with a specific microorganism.
Methodology:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Wells are created in the agar using a sterile borer.
-
A specific concentration of the quinazolinone compound is added to each well.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured.
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Serial dilutions of the quinazolinone compounds are prepared in a liquid growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated, and the wells are examined for visible signs of microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Conclusion
The in vitro studies highlighted in this guide demonstrate the significant potential of quinazolinone-based compounds as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The wide range of IC50 and MIC values observed underscores the importance of structure-activity relationship studies in optimizing the potency of these derivatives. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising in vitro findings into clinically effective therapeutics.
References
- 1. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 3. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme | MDPI [mdpi.com]
- 7. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 17. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one: A Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Promising Quinazolinone Derivative Against Standard Therapeutic Agents.
This guide provides a comprehensive comparison of the biological activities of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its closely related analogs against established therapeutic agents. The data presented is a synthesis of findings from multiple research articles, offering a cross-validated perspective on the potential of this quinazolinone scaffold in anticancer, antibacterial, and antifungal applications.
Anticancer Activity: A Potent Challenger to Conventional Chemotherapeutics
Quinazolinone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC₅₀) values for various quinazolinone compounds, including analogs of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, in comparison to the standard anticancer drug, Cisplatin.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound/Drug | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| Quinazolinone Analog 1 | - | >3-fold more potent than Cisplatin | 2-fold less potent than Cisplatin |
| Quinazolinone Analog 2 | 1.40 | 3.01 | - |
| Cisplatin (Standard) | Varies | Varies | Varies |
Note: Data for quinazolinone analogs are derived from studies on structurally similar compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (e.g., Cisplatin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathway in Cancer
Quinazolinone derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazolinone derivatives.
Antibacterial Activity: A Promising Alternative to Fluoroquinolones
The antibacterial potential of quinazolinone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The zone of inhibition data for a close analog of the target compound is presented below, with Ciprofloxacin as the standard.
Table 2: Comparative Antibacterial Activity (Zone of Inhibition in mm)
| Compound/Drug | Bacillus subtilis (Gram-positive) | Proteus vulgaris (Gram-negative) |
| 3-(4-chlorophenyl)-2-(...)-quinazolin-4(3H)-one | 1.0 cm | 1.2 cm |
| Ciprofloxacin (Standard) | Varies | Varies |
Note: The data is for a structurally related quinazolinone derivative.[1]
Experimental Protocol: Agar Cup Plate Method
The agar cup plate method is a common technique for assessing the antibacterial activity of a compound.
-
Media Preparation: Sterile nutrient agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial suspension is uniformly spread over the surface of the agar.
-
Well Creation: A sterile cork borer is used to create wells of uniform diameter in the agar.
-
Compound Addition: A specific volume of the test compound and the standard drug solution (at a known concentration) are added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Mechanism of Antibacterial Action
Many quinazolinone derivatives are believed to exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.
Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives, halting DNA replication.
Antifungal Activity: Broad-Spectrum Efficacy
The antifungal properties of quinazolinone derivatives have been investigated against common fungal pathogens. The minimum inhibitory concentration (MIC) values for a series of quinazolinone analogs are compared with the standard antifungal agent, Fluconazole.
Table 3: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger |
| Quinazolinone Analog Series | 32 - 64 | 32 |
| Fluconazole (Standard) | Varies | Varies |
Note: Data represents a range of MIC values observed for a series of quinazolinone derivatives.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Serial Dilutions: A serial two-fold dilution of the test compounds and the standard drug is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
General Experimental Workflow
The overall process for evaluating the biological activity of a novel compound like 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one follows a standardized workflow.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
References
spectroscopic data for 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one derivatives
A Comparative Guide to the Spectroscopic Data of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one Derivatives and Related Analogues
This guide provides a comparative analysis of the spectroscopic data for derivatives of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and structurally related quinazolinone compounds. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for compound characterization and identification. The data presented includes Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a derivative of 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and other relevant quinazolinone analogues.
Table 1: Spectroscopic Data for 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one [1][2][3]
| Spectroscopic Technique | Observed Data |
| FT-IR (cm⁻¹) | 3158, 3071, 3025, 2978, 1653 (C=O), 1604, 1528, 1484, 1415 (C=S contribution), 1385, 1293, 1254, 1219, 1011, 821, 758, 619, 572, 534, 464 |
| ¹H-NMR (CDCl₃ + CD₃OD, ppm) | 8.05 (d, J = 8.1, 1H), 7.82 (brd, J = 7.8, 1H), 7.48 (m, 1H), 7.30 and 7.20 (two d, J = 8.2, 2H each), 7.16 (m, 1H), 3.99 (d, J = 11.3, 1H), 3.73 (d, J = 11.3, 1H) |
| ¹³C-NMR (CDCl₃ + CD₃OD, ppm) | 182.26 (C=S), 163.44 (C=O), 139.67, 137.03, 134.95, 132.96, 129.01 (2C), 127.80, 126.77 (2C), 126.02, 124.88, 122.08, 79.20, 56.74 |
| EI-MS (m/z, %) | 331 (1.3), 329 (3.6) [M⁺], 259 (4), 257 (13) |
| High-Resolution MS | Confirmed molecular composition of C₁₆H₁₂ClN₃OS |
Table 2: Spectroscopic Data for Comparative Quinazolinone Derivatives
| Compound | Spectroscopic Technique | Key Data Points |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (General) [4] | IR (KBr, cm⁻¹) | νₘₐₓ = 3155-3245 (NH), ~1698 (C=O) |
| ¹H-NMR (DMSO-d₆, ppm) | δ = 12.91-13.24 (s, 1H, NH) | |
| ¹³C-NMR (DMSO-d₆, ppm) | δ = 174.38-176.28 (C=S) | |
| 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one [5] | ¹H-NMR (DMSO-d₆, ppm) | 8.33 (br s, 1H), 7.62 (dd, 1H), 7.52 (d, 2H), 7.28-7.24 (m, 1H), 6.78 (d, 1H), 6.71-6.67 (m, 1H), 5.91 (s, 1H) |
| ¹³C-NMR (DMSO-d₆, ppm) | 163.2, 149.3, 147.4, 147.2, 133.5, 128.0, 127.3, 123.5, 117.4, 114.8, 114.5, 65.2 | |
| LCMS [M+H]⁺ (m/z) | 270 | |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | IR (KBr, cm⁻¹) | 3461 & 1614 (N-H), 1672 (C=O), 1672 (C=N), 772 (C-Cl) |
| ¹H-NMR (DMSO-d₆, ppm) | 8.20 (dd, 1H), 7.84 (dt, 1H), 7.69 (d, 1H), 7.59-7.42 (m, 5H), 5.51 (s, 2H, NH₂) | |
| ¹³C-NMR (DMSO-d₆, ppm) | 161.5 (C=O), 154.9, 147.2, 135.4, 135.0, 132.0, 131.1, 130.6, 129.3, 128.0, 127.8, 127.4, 126.6, 121.1 | |
| 3-(4-Chlorophenyl)quinazolin-4(3H)-one [6] | Crystal Data | Monoclinic, P2₁/c, a = 16.9531 (8) Å, b = 3.9290 (3) Å, c = 17.2740 (8) Å, β = 91.626 (3)° |
Experimental Protocols
Synthesis of 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one [2]
To a solution of 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one (80 mg, 0.274 mmol) in THF (2.5 mL), N,N'-thiocarbonyldiimidazole (70 mg, 0.360 mmol) was added. The reaction mixture was refluxed for 1 hour. After completion, the solvent was removed under reduced pressure, and the resulting residue was purified by flash chromatography on silica gel using a mobile phase of CHCl₃/CH₃OH (9:1) to yield the pure compound.
Spectroscopic Analysis
-
FT-IR Spectroscopy : A thin solid layer of the sample was prepared by evaporating a dichloromethane solution on an ATR crystal. Spectra were recorded after purging the instrument with dry air, using a clean ATR crystal for background measurement.[2]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer.[2] Samples were dissolved in deuterated chloroform (CDCl₃) with deuterated methanol (CD₃OD) added for improved solubility. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CDCl₃: δH 7.25 ppm, δC 77.0 ppm).[2]
-
Mass Spectrometry : Electron Ionization Mass Spectrometry (EI-MS) and high-resolution mass spectrometry (HRMS) were performed to determine the mass-to-charge ratio and confirm the elemental composition of the synthesized compounds.[2][3]
Visualizations
Below are diagrams illustrating the synthesis and a general signaling pathway that such compounds might influence, given their prevalence in medicinal chemistry.
Caption: Synthetic workflow for a 3-(4-chlorophenyl)-quinazolinone derivative.
Caption: Potential kinase inhibition signaling pathway for quinazolinone derivatives.
References
Comparative Purity Analysis of Synthesized 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
A detailed guide for researchers, scientists, and drug development professionals on assessing the purity of synthesized 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one through comparative analysis with a structurally related analog. This guide provides detailed experimental protocols, tabulated data, and visual workflows to ensure accurate purity determination.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Quinazolinone derivatives, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities. The purity of these synthesized compounds is of paramount importance, as impurities can significantly impact their biological activity and toxicity. This guide presents a comprehensive approach to assessing the purity of a synthesized batch of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one. The methodology involves a direct comparison with a synthesized alternative, 2-mercapto-3-phenyl-quinazolin-4(3H)-one, which lacks the chloro-substituent on the phenyl ring. This comparative approach provides a robust framework for purity verification through various analytical techniques.
Synthesis of Target Compound and Alternative
Synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (Target Compound):
A common synthetic route involves the reaction of 2-aminobenzoic acid with 4-chlorophenyl isothiocyanate.
Synthesis of 2-mercapto-3-phenyl-quinazolin-4(3H)-one (Alternative Compound):
This compound is synthesized by the reaction of anthranilic acid and phenyl thiourea.[1]
Experimental Protocols for Purity Assessment
Accurate purity assessment relies on a combination of chromatographic and spectroscopic methods. The following protocols detail the procedures for analyzing both the target and alternative compounds.
1. Melting Point Determination:
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small, powdered sample of the synthesized compound is packed into a capillary tube and placed in the melting point apparatus. The temperature is gradually increased, and the range at which the compound melts is recorded. A sharp melting range typically indicates high purity.
2. Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Solvent System): A mixture of Chloroform and Methanol (9:1 v/v) is a suitable starting point for these types of compounds. The ideal solvent system should provide a retention factor (Rf) value between 0.3 and 0.7 for the main spot.
-
Procedure:
-
Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetone or chloroform).
-
Spot the solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). A single spot indicates a high degree of purity.
-
3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum and analyze the chemical shifts (δ), multiplicity, and integration of the peaks. The spectrum should be clean, with well-resolved peaks corresponding to the expected protons of the molecule. The absence of significant unidentifiable peaks is indicative of high purity.
-
Data Presentation and Comparison
The following tables summarize the expected and observed data for the synthesized 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one and the comparative alternative, 2-mercapto-3-phenyl-quinazolin-4(3H)-one.
Table 1: Physicochemical and Chromatographic Data
| Compound | Molecular Formula | Melting Point (°C) | TLC Rf Value (CHCl₃:MeOH, 9:1) |
| 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | C₁₄H₉ClN₂OS | Not explicitly found in search results; related compounds melt in the range of 212-300°C. | Not explicitly found; expected to be a single spot. |
| 2-mercapto-3-phenyl-quinazolin-4(3H)-one | C₁₄H₁₀N₂OS | >300[2] | Not explicitly found; expected to be a single spot. |
Table 2: ¹H NMR Spectroscopic Data (Expected Chemical Shifts in DMSO-d₆)
| Proton | 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one (Expected δ, ppm) | 2-mercapto-3-phenyl-quinazolin-4(3H)-one (Reference δ, ppm) |
| Aromatic Protons (Quinazolinone Ring) | 7.2 - 8.2 (m, 4H) | 7.2 - 8.2 (m, 4H) |
| Aromatic Protons (Phenyl Ring) | 7.4 - 7.6 (d, 2H), 7.6 - 7.8 (d, 2H) | 7.3 - 7.6 (m, 5H) |
| -SH Proton | ~13.0 (br s, 1H) | ~13.0 (br s, 1H) |
Note: The expected chemical shifts are estimations based on the analysis of similar structures and may vary slightly based on experimental conditions.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
References
Performance Benchmark: 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its Derivatives Versus Standard Drugs
This guide provides a comprehensive performance comparison of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its structurally related derivatives against established standard drugs across various pharmacological activities. The data presented is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this quinazolinone scaffold.
Anticonvulsant Activity
Derivatives of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one have demonstrated notable anticonvulsant properties in preclinical models, with some exhibiting efficacy comparable or superior to the standard drug, Diazepam.
Data Summary: Anticonvulsant Activity
| Compound/Derivative | Test Model | Standard Drug | Efficacy (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| Quinazolinone Derivative 5f | MES | - | 28.90 | Not Reported | Not Reported | [1] |
| Quinazolinone Derivative 5b | MES | - | 47.38 | Not Reported | Not Reported | [1] |
| Quinazolinone Derivative 5c | MES | - | 56.40 | Not Reported | Not Reported | [1] |
| Quinazolinone Derivative 7f | MES | Diazepam | Potency: 114.90% of Diazepam | Not Reported | Not Reported | [2] |
| Quinazolinone Derivative 7c | MES | Diazepam | Potency: 74.96% of Diazepam | Not Reported | Not Reported | [2] |
| Quinazolinone Derivative 9b | MES | Diazepam | Potency: 72.71% of Diazepam | Not Reported | Not Reported | [2] |
| Quinazolinone Derivative 38 | PTZ | Sodium Valproate | 251 | 447 | 1.78 | [3] |
MES: Maximal Electroshock Seizure Test; PTZ: Pentylenetetrazole-induced Seizure Test. ED50: Median Effective Dose; TD50: Median Toxic Dose; PI: Protective Index.
Signaling Pathway: GABAergic Modulation
The anticonvulsant activity of many quinazolinone derivatives is attributed to their interaction with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. These compounds can act as positive allosteric modulators, enhancing the effect of GABA and leading to neuronal hyperpolarization and reduced excitability.[4][5]
Anti-inflammatory and Analgesic Activity
Several quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic effects, showing promising results when compared to nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac Sodium and Phenylbutazone.
Data Summary: Anti-inflammatory and Analgesic Activity
| Compound/Derivative | Test Model | Standard Drug | Efficacy (% Inhibition or other metric) | Reference |
| Quinazolinone Derivative (Compound C) | Carrageenan-induced paw edema | Diclofenac Sodium | 43% inhibition (vs. 15% for Diclofenac) | [6] |
| Quinazolinone Derivative (AS3) | Carrageenan-induced paw edema | Diclofenac Sodium | More potent than Diclofenac Sodium | [7] |
| Quinazolinone Derivative (AS2) | Acetic acid-induced writhing | Diclofenac Sodium | Moderately more potent than Diclofenac Sodium | [8] |
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The anti-inflammatory and analgesic effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[9][10] Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[11]
H1-Antihistaminic Activity
Certain derivatives of 3-(4-chlorophenyl)-2-(substituted thio)quinazolin-4(3H)-one have been synthesized and evaluated for their H1-antihistaminic activity, demonstrating their potential to protect against histamine-induced bronchospasm.
Data Summary: H1-Antihistaminic Activity
| Compound/Derivative | Test Model | Standard Drug | Efficacy (% Protection) | Reference |
| 3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl) propylthio) quinazolin-4(3H)-one (PC5) | Histamine-induced bronchospasm in guinea pigs | Chlorpheniramine Maleate | 77.53% | [12] |
| 3-(4-chlorophenyl)-2-(2-(4-methylpiperazin-1-yl)-2-oxoethylthio)quinazolin-4(3H)-one (1) | Histamine-induced bronchospasm in guinea pigs | Chlorpheniramine Maleate | 71.13% | [13] |
| Chlorpheniramine Maleate (Standard) | Histamine-induced bronchospasm in guinea pigs | - | 70.09% | [12] |
Signaling Pathway: Histamine H1 Receptor Antagonism
The antihistaminic effect is achieved by blocking the histamine H1 receptor, thereby preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic responses such as bronchoconstriction.
Antibacterial Activity
Quinazolinone derivatives have been investigated for their antibacterial properties. The data below shows a comparison of a quinazolinone derivative against the standard antibiotic Ciprofloxacin.
Data Summary: Antibacterial Activity
| Compound/Derivative | Bacterial Strain | Standard Drug | Efficacy (MIC in µM) | Reference |
| Quinoline Derivative 6d | S. aureus | Ciprofloxacin | 9.40 | [14] |
| Quinoline Derivative 6e | S. aureus | Ciprofloxacin | 9.00 | [14] |
| Ciprofloxacin (Standard) | S. aureus | - | 12.07 | [14] |
| Quinoline Derivative 6d | S. pneumoniae | Ciprofloxacin | 4.70 | [14] |
| Quinoline Derivative 6e | S. pneumoniae | Ciprofloxacin | 4.50 | [14] |
| Ciprofloxacin (Standard) | S. aureus | - | 0.6 µg/ml | [15] |
| Ciprofloxacin (Standard) | E. coli | - | 0.013 µg/ml | [15] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the key in vivo and in vitro assays are provided below.
Experimental Workflow: In Vivo Anticonvulsant Screening
References
- 1. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one (CAS Number: 1028-40-6). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory and research activities.
Immediate Safety and Hazard Summary
3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is classified as harmful if swallowed.[1] Due to the potential hazards associated with this and structurally similar compounds, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.
Key Hazard Information:
Data Presentation: Chemical and Hazard Information
| Identifier | Information | Source |
| Chemical Name | 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |
| CAS Number | 1028-40-6 | [1] |
| Molecular Formula | C14H9ClN2OS | [1] |
| Hazard Classification | Harmful if swallowed | [1] |
Operational Plan for Waste Management
The primary and recommended method for the disposal of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fitted laboratory coat.
-
Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, a dust mask or respirator is recommended.
Step 2: Waste Segregation and Storage
-
Identification: All waste containing 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .
-
Containerization:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a separate, dedicated, and compatible hazardous waste container.
-
Ensure containers are appropriate for the type of waste and are in good condition.
-
Step 3: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material.
-
Cleanup: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step 4: Final Disposal Procedure
-
Collection: Accumulate waste in the appropriately labeled containers. Do not mix with other incompatible waste streams.
-
Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.
Important Note: Incineration in a permitted hazardous waste incinerator is the preferred method of disposal. Landfill disposal is not recommended. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocols and Methodologies
The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemicals and information available for quinazolinone derivatives. No specific experimental protocols for the neutralization or deactivation of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one at a laboratory scale are readily available. Therefore, professional disposal is the mandated route.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one.
Caption: Disposal workflow for 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one.
References
Essential Safety and Operational Protocols for Handling 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one
For Immediate Reference: Key Safety Information
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one (CAS No. 1028-40-6). The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing exposure and risk.
Hazard Summary: 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is classified as harmful if swallowed and is an irritant[1]. Appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent accidental ingestion, inhalation, and contact with skin and eyes.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Adherence to these recommendations is critical for laboratory safety.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene gloves. | Prevents skin contact with the chemical. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and dust. |
| Body Protection | A long-sleeved, impermeable lab coat or gown that closes in the back. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required when dust may be generated. | Prevents inhalation of harmful dust particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a calibrated analytical balance is located within a chemical fume hood.
-
Verify that the fume hood has a current inspection sticker and is functioning correctly.
-
Lay down absorbent bench paper in the work area to contain any potential spills.
-
Assemble all necessary glassware and equipment.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
2. Weighing and Handling:
-
Always handle the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Wear all required PPE as specified in the table above.
-
Use a spatula to carefully transfer the desired amount of the compound from the storage container to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust. If dust is generated, ensure respiratory protection is worn.
-
Close the primary container tightly immediately after use.
3. Dissolution and Reaction:
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Perform all subsequent reaction steps within the fume hood.
-
Maintain a clean and organized workspace throughout the experiment.
4. Post-Handling and Decontamination:
-
Wipe down the spatula and any other equipment that came into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol) and a disposable wipe.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
Disposal Plan
1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one, including gloves, wipes, and bench paper, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one".
3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain[2].
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one.
Caption: Workflow for handling and disposing of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
